molecular formula C9H15N B3153908 2-Azaadamantane CAS No. 768-41-2

2-Azaadamantane

Cat. No.: B3153908
CAS No.: 768-41-2
M. Wt: 137.22 g/mol
InChI Key: ZLSDEVRDASOICE-UHFFFAOYSA-N
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Description

2-Azaadamantane is a useful research compound. Its molecular formula is C9H15N and its molecular weight is 137.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azatricyclo[3.3.1.13,7]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-6-2-8-4-7(1)5-9(3-6)10-8/h6-10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSDEVRDASOICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enduring Scaffold: A Technical Guide to the History, Synthesis, and Applications of 2-Azaadamantane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-azaadamantane, a saturated heterocyclic scaffold that has garnered significant interest in both synthetic and medicinal chemistry. From its initial synthesis to its pivotal role as a precursor for advanced oxidation catalysts and its incorporation into novel therapeutic agents, this document will explore the rich history, diverse synthetic strategies, and burgeoning applications of this unique molecule. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols, and present a thorough analysis of its spectroscopic and physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this compound and its derivatives.

Introduction: The Allure of the Adamantane Cage and its Heterocyclic Analogs

Adamantane, a tricyclic alkane with a rigid, diamondoid structure, has long captivated the imagination of chemists. Its unique conformational rigidity, high lipophilicity, and predictable three-dimensional geometry have made it a valuable building block in materials science and medicinal chemistry.[1] The introduction of heteroatoms into the adamantane framework, creating azaadamantanes, significantly alters the molecule's physicochemical properties, opening new avenues for exploration.[2][3]

Specifically, the replacement of a methylene bridge with a nitrogen atom to form this compound reduces lipophilicity and introduces a site for further functionalization, enhancing its potential for interaction with biological targets.[3] This guide will focus exclusively on the this compound core, a scaffold that has proven to be particularly versatile and impactful.

A Historical Perspective: The Discovery of this compound

The first synthesis of this compound was reported in 1978 by Dupeyre and Rassat.[4] Their initial interest was rooted in the physical properties of the corresponding stable nitroxyl radical, this compound N-oxyl (AZADO), rather than the parent amine itself.[4] This seminal work laid the foundation for what would later become a critical area of research in organic catalysis. For many years following its discovery, the full potential of this compound as a synthetic intermediate and a pharmacophore remained largely untapped, with its utility primarily confined to the realm of radical chemistry. The subsequent recognition of AZADO's exceptional catalytic activity in alcohol oxidation spurred the development of more efficient and scalable syntheses of the this compound core.[5]

The Synthetic Landscape: Crafting the this compound Core

The construction of the rigid, tricyclic framework of this compound presents a unique synthetic challenge. Several strategies have been developed, often relying on intramolecular cyclization reactions of bicyclic precursors. This section will detail two of the most significant and mechanistically insightful approaches.

The Hofmann-Löffler-Freytag Approach: A Radical Path to Cyclization

One of the classical methods for synthesizing pyrrolidines and other cyclic amines is the Hofmann-Löffler-Freytag reaction. This powerful transformation proceeds via a radical mechanism, involving an intramolecular hydrogen atom transfer.[6][7] In the context of this compound synthesis, this reaction typically involves the treatment of an N-halo derivative of a suitable bicyclo[3.3.1]nonane with acid, often under photochemical or thermal conditions.

Mechanism:

The reaction is initiated by the homolytic cleavage of the N-halogen bond of the protonated N-haloamine, generating a highly reactive nitrogen-centered radical cation.[6] This radical then abstracts a hydrogen atom from the δ-carbon through a six-membered transition state, a process favored by orbital overlap and the stability of the resulting carbon-centered radical. The newly formed carbon radical then abstracts the halogen atom from another molecule of the N-haloamine, propagating the radical chain and forming a δ-haloamine. Finally, upon treatment with a base, the δ-haloamine undergoes an intramolecular nucleophilic substitution to yield the cyclized this compound product.

Hofmann-Loffler-Freytag Mechanism cluster_0 Initiation cluster_1 Propagation cluster_2 Cyclization A N-Halo-bicyclo[3.3.1]nonylamine B Nitrogen Radical Cation A->B H+, Heat/Light C Intramolecular H-Abstraction B->C D Carbon Radical C->D E δ-Haloamine D->E Halogen Abstraction F This compound E->F Base Curtius Rearrangement Pathway A endo-Bicyclo[3.3.1]non-6-ene-3-carboxylic Acid B Acyl Azide A->B Acyl Azide Formation C Isocyanate B->C Heat (Curtius Rearrangement) D Carbamate C->D Alcohol E This compound Derivative D->E Intramolecular Cyclization

Figure 2: Synthetic pathway to this compound derivatives via Curtius rearrangement.

Detailed Experimental Protocol: Synthesis of this compound from endo-Bicyclo[3.3.1]non-6-ene-3-carboxylic Acid

This protocol is adapted from established literature procedures and provides a reliable method for the gram-scale synthesis of this compound. [8][9] Step 1: Synthesis of endo-Bicyclo[3.3.1]non-6-ene-3-carboxylic Acid

  • To a stirred solution of 2-adamantanone (1.0 eq) in methanesulfonic acid (4-5 volumes) at 0 °C, slowly add sodium azide (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and 50% aqueous potassium hydroxide.

  • Wash the aqueous layer with diethyl ether to remove any non-acidic byproducts.

  • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid.

Step 2: Curtius Rearrangement and Carbamate Formation

  • Suspend the carboxylic acid (1.0 eq) in toluene and add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.2 eq).

  • Heat the mixture to reflux for 2-3 hours.

  • Add benzyl alcohol (1.5 eq) and continue to reflux for an additional 12-16 hours.

  • Cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the benzyl carbamate derivative.

Step 3: Intramolecular Cyclization and Deprotection

  • Dissolve the benzyl carbamate (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add a halogenating agent (e.g., N-bromosuccinimide, 1.1 eq) and stir at room temperature until the starting material is consumed.

  • Quench the reaction with aqueous sodium thiosulfate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Dissolve the crude product in methanol and subject it to hydrogenolysis using a palladium on carbon catalyst under a hydrogen atmosphere.

  • Filter the reaction mixture through celite, and concentrate the filtrate.

  • Purify the residue by acid-base extraction or column chromatography to afford this compound.

Physicochemical and Spectroscopic Characterization

The introduction of the nitrogen atom at the 2-position of the adamantane core imparts distinct physicochemical and spectroscopic properties.

Physicochemical Properties

Compared to its parent hydrocarbon, adamantane, this compound exhibits increased polarity and reduced lipophilicity. [3]This is a direct consequence of the presence of the nitrogen heteroatom and its ability to participate in hydrogen bonding. These properties are particularly relevant in the context of drug design, as they can influence a molecule's solubility, membrane permeability, and interactions with biological targets. [2][3]

Spectroscopic Data

The rigid, C2v-symmetric structure of this compound gives rise to a characteristic spectroscopic signature.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Features
¹H NMR A complex multiplet pattern in the aliphatic region, with distinct signals for the bridgehead and methylene protons. The protons adjacent to the nitrogen atom are typically shifted downfield.
¹³C NMR Shows distinct signals for the different carbon environments within the cage structure. The carbons bonded to the nitrogen atom (C1 and C3) are shifted downfield compared to the other carbons.
IR Spectroscopy Characteristic N-H stretching vibration for the secondary amine in the range of 3300-3500 cm⁻¹. C-H stretching vibrations are observed below 3000 cm⁻¹. [10][11]
Mass Spectrometry The molecular ion peak is typically observed. Fragmentation often involves the loss of small neutral molecules or radicals from the adamantane cage. [12][13]

Mass Spectrometry Fragmentation:

The fragmentation of adamantane and its derivatives in mass spectrometry often involves the opening of the cage structure. [12]For this compound, common fragmentation pathways may include the loss of an ethyl radical or other small hydrocarbon fragments, leading to the formation of stable nitrogen-containing cations. The specific fragmentation pattern can be a useful tool for identifying the this compound core in unknown compounds.

Applications: From Catalysis to Medicine

The unique structural and electronic properties of this compound have led to its application in diverse areas of chemistry, most notably in organocatalysis and medicinal chemistry.

A Precursor to the High-Performance Catalyst AZADO

The most prominent application of this compound is as the synthetic precursor to this compound N-oxyl (AZADO). [5]AZADO is a highly efficient and selective organocatalyst for the oxidation of alcohols to aldehydes and ketones. [5][14]It offers several advantages over the more traditional TEMPO catalyst, including higher reactivity towards sterically hindered alcohols and milder reaction conditions. [5] Synthesis of AZADO from this compound:

The oxidation of this compound to AZADO is typically achieved using a tungsten-based catalyst in the presence of hydrogen peroxide. [10] Experimental Protocol:

  • Dissolve this compound (1.0 eq) and sodium tungstate dihydrate (0.1 eq) in a mixture of methanol and methylene chloride.

  • Add urea-hydrogen peroxide complex (UHP, 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 3-5 hours.

  • Quench the reaction with aqueous sodium sulfite and extract the product with methylene chloride.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield AZADO as a red solid.

AZADO Synthesis A This compound B This compound N-Oxyl (AZADO) A->B Na₂WO₄, H₂O₂ (UHP)

Figure 3: Oxidation of this compound to the organocatalyst AZADO.

A Privileged Scaffold in Drug Discovery

The rigid this compound framework has emerged as a valuable scaffold in medicinal chemistry, offering a three-dimensional structure that can be precisely decorated with functional groups to interact with specific biological targets. [1][15]Its reduced lipophilicity compared to adamantane can also lead to improved pharmacokinetic properties. [3] Antiviral Activity:

Inspired by the success of the adamantane-based antiviral drugs amantadine and rimantadine, researchers have explored this compound derivatives as potential antiviral agents. [3]The introduction of the nitrogen atom allows for different substitution patterns and can alter the molecule's interaction with viral targets, such as the M2 proton channel of the influenza virus. [3] Central Nervous System (CNS) Applications:

Derivatives of this compound have shown promise as ligands for various CNS targets, including sigma receptors. [1][15]The rigid scaffold allows for the precise orientation of pharmacophoric groups, leading to high affinity and selectivity. The exploration of N-arylalkyl-2-azaadamantanes has provided valuable insights into the structure-activity relationships for sigma receptor binding. [1]

Conclusion and Future Outlook

From its serendipitous discovery to its current status as a key building block in modern organic synthesis and medicinal chemistry, this compound has proven to be a molecule of enduring value. The synthetic routes to this unique scaffold are now well-established, providing access to a wide range of derivatives. Its central role in the development of the highly effective AZADO catalyst has solidified its importance in the field of oxidation chemistry.

Looking ahead, the potential of this compound in drug discovery is far from exhausted. Its rigid, three-dimensional structure, coupled with the ability to fine-tune its physicochemical properties through substitution, makes it an attractive scaffold for the design of novel therapeutics targeting a wide array of biological targets. As our understanding of the intricate relationship between three-dimensional molecular shape and biological activity continues to grow, we can expect to see the this compound core featured in the next generation of innovative medicines.

References

  • This compound N-oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols. Journal of the American Chemical Society.
  • Synthesis of 2-Azaadamantan-6-one: A Missing Isomer. ACS Omega.
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  • Curtius rearrangement. Wikipedia.
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An In-Depth Technical Guide to the Synthesis of 2-Azaadamantane Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Azaadamantane Scaffold

The adamantane cage, a rigid and lipophilic hydrocarbon, has proven to be a valuable scaffold in medicinal chemistry and materials science.[1] Its unique three-dimensional structure allows for precise spatial orientation of functional groups, influencing molecular recognition and pharmacokinetic properties.[1] The introduction of a nitrogen atom into the adamantane framework to form azaadamantanes significantly alters the physicochemical properties of the parent molecule. Specifically, this compound, a key heterocyclic analogue, exhibits reduced lipophilicity and introduces a basic center, enhancing aqueous solubility and providing a handle for further functionalization.[2] These characteristics make this compound and its derivatives attractive building blocks in drug discovery, with applications as inhibitors of 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1) for the treatment of metabolic disorders, and as precursors to potent catalysts like this compound N-oxyl (AZADO).[3][4] This guide provides a comprehensive overview of the primary synthetic routes to this compound, culminating in the preparation of its hydrochloride salt, a stable and readily handleable form.

Strategic Approaches to the this compound Core

The construction of the tricyclic this compound skeleton is a non-trivial synthetic challenge that has been approached through several strategic disconnections. The most prevalent and practical syntheses commence from bicyclo[3.3.1]nonane precursors, employing intramolecular cyclization as the key ring-forming step. This guide will detail two principal strategies: one based on reductive amination and another employing a Curtius rearrangement, followed by a discussion of the classic Hofmann-Löffler-Freytag reaction as an alternative route.

Strategy 1: Reductive Amination of a Bicyclic Ketone

This approach hinges on the formation of the this compound ring system via an intramolecular reductive amination of a suitably functionalized bicyclo[3.3.1]nonane derivative. The key intermediate is typically a bicyclic amino-ketone or a precursor that can be converted to one in situ.

Causality Behind the Experimental Choices

Reductive amination is a robust and widely utilized method for the formation of amines from carbonyl compounds.[5] The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in the same pot to the corresponding amine.[5] The choice of reducing agent is critical for the success of this reaction, as it must selectively reduce the iminium ion in the presence of the starting carbonyl group. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often the reagents of choice due to their mild nature and chemoselectivity.[5]

Experimental Workflow: Reductive Amination Pathway

A Bicyclo[3.3.1]nonane-2,6-dione B endo-7-Aminomethylbicyclo[3.3.1]nonan-3-one A->B Multi-step synthesis C This compound B->C Intramolecular Reductive Amination D This compound Hydrochloride C->D HCl treatment

Caption: Reductive Amination approach to this compound Hydrochloride.

Detailed Experimental Protocol: Reductive Amination Route

Step 1: Synthesis of endo-7-Aminomethylbicyclo[3.3.1]nonan-3-one

The synthesis of the key bicyclic amino-ketone precursor can be achieved from bicyclo[3.3.1]nonane-2,6-dione through a multi-step sequence.[6]

Step 2: Intramolecular Reductive Amination to form this compound

  • To a solution of endo-7-aminomethylbicyclo[3.3.1]nonan-3-one in a suitable solvent such as methanol or acetonitrile, add a mild acid catalyst, for example, acetic acid, to facilitate imine formation.

  • Add sodium cyanoborohydride (NaBH3CN) portion-wise at room temperature. The reaction is typically stirred for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the careful addition of an aqueous acid solution (e.g., 1 M HCl) to destroy the excess reducing agent.

  • Basify the reaction mixture with an aqueous base (e.g., 2 M NaOH) and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.

Step 3: Formation of this compound Hydrochloride Salt

  • Dissolve the crude this compound in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Add a solution of hydrogen chloride in diethyl ether (e.g., 1 M) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution as a white solid.[7]

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.[7]

Strategy 2: Curtius Rearrangement and Intramolecular Cyclization

An alternative and elegant approach to the this compound core involves a Curtius rearrangement of a bicyclic acyl azide, followed by an intramolecular cyclization.[8][9] This strategy leverages the efficient conversion of a carboxylic acid to an amine with the loss of one carbon atom.[10]

Causality Behind the Experimental Choices

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to an amine.[11] This reaction is known for its high functional group tolerance and stereospecificity. The choice of starting material, endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid, is strategic as the double bond provides a site for a subsequent intramolecular cyclization reaction.

Experimental Workflow: Curtius Rearrangement Pathway

A 2-Adamantanone B endo-Bicyclo[3.3.1]non-6-ene-3-carboxylic acid A->B Schmidt Reaction C endo-Bicyclo[3.3.1]non-6-en-3-yl isocyanate B->C Curtius Rearrangement D Protected this compound derivative C->D Intramolecular Cyclization & Protection E This compound D->E Deprotection F This compound Hydrochloride E->F HCl treatment

Caption: Curtius Rearrangement approach to this compound Hydrochloride.

Detailed Experimental Protocol: Curtius Rearrangement Route

Step 1: Synthesis of endo-Bicyclo[3.3.1]non-6-ene-3-carboxylic acid

This starting material can be prepared from 2-adamantanone via a Schmidt reaction.[12]

  • Dissolve 2-adamantanone in methanesulfonic acid.

  • Gradually add sodium azide, maintaining the temperature between 20-35 °C.

  • After the reaction is complete, carefully quench the mixture with water and neutralize with a base.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.

  • Filter, wash with water, and dry to obtain endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid.[12]

Step 2: Curtius Rearrangement and Cyclization

  • Convert the carboxylic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.

  • React the acyl chloride with sodium azide in a suitable solvent (e.g., acetone/water) to form the acyl azide.

  • The crude acyl azide is then heated in an inert solvent like toluene to effect the Curtius rearrangement to the isocyanate.

  • The isocyanate can be trapped with a suitable alcohol (e.g., benzyl alcohol) to form a carbamate.

  • The intramolecular cyclization of the unsaturated carbamate can be induced by treatment with an acid or an electrophilic reagent that activates the double bond.[8] For example, epoxidation of the double bond with an agent like m-CPBA, followed by intramolecular attack of the carbamate nitrogen, can lead to the formation of a protected this compound derivative.[8]

Step 3: Deprotection and Salt Formation

  • The protecting group (e.g., benzyl carbamate) is removed under appropriate conditions, such as hydrogenolysis with Pd/C catalyst.[13]

  • The resulting this compound is then converted to its hydrochloride salt as described in Strategy 1.

Strategy 3: The Hofmann-Löffler-Freytag Reaction

A classic, though less commonly used, approach for the synthesis of pyrrolidines and piperidines is the Hofmann-Löffler-Freytag reaction.[14][15] This reaction involves the intramolecular cyclization of an N-haloamine under acidic conditions, proceeding through a free-radical mechanism.[15]

Causality Behind the Experimental Choices

This reaction is initiated by the homolytic cleavage of the N-halogen bond of a protonated N-haloamine, typically induced by heat or UV light.[16] This generates a nitrogen-centered radical which then abstracts a hydrogen atom from a remote carbon, usually at the δ-position, via a 1,5-hydrogen shift. The resulting carbon-centered radical then propagates the chain by abstracting a halogen atom, and the final cyclization occurs via an intramolecular SN2 reaction upon treatment with a base.

Conceptual Application to this compound Synthesis

While a detailed modern protocol for the synthesis of this compound via this method is not as prevalent in the literature as the other routes, the conceptual steps would be as follows:

  • Preparation of the N-haloamine precursor: A suitable bicyclo[3.3.1]nonane derivative with an amino group at the appropriate position would be N-halogenated using a reagent like N-chlorosuccinimide (NCS) or sodium hypochlorite.

  • Radical generation and cyclization: The N-haloamine would be treated with a strong acid (e.g., sulfuric acid or trifluoroacetic acid) and subjected to heat or UV irradiation to initiate the radical cascade and subsequent cyclization.

  • Workup and isolation: The reaction mixture would be basified to effect the final ring closure and allow for the extraction and purification of this compound.

Quantitative Data and Spectroscopic Characterization

Parameter Strategy 1 (Reductive Amination) Strategy 2 (Curtius Rearrangement)
Overall Yield Moderate to GoodModerate to Good
Key Advantages Convergent, uses well-established reactions.Allows for the introduction of diverse functionality.
Key Disadvantages Multi-step synthesis of the starting amino-ketone.Use of potentially hazardous azide reagents.

Spectroscopic Data for this compound Hydrochloride:

Technique Observed Data
¹H NMR The spectrum is expected to show broad signals due to the rigid cage structure and the presence of the ammonium proton.
¹³C NMR The spectrum will display signals corresponding to the unique carbon atoms in the adamantane framework.[17]
IR (cm⁻¹) Characteristic peaks for N-H stretching (as -NH₂⁺-) in the region of 2500-3000 cm⁻¹, and C-H stretching around 2850-2950 cm⁻¹.
Mass Spec (m/z) The free base (this compound) has a molecular weight of 137.22 g/mol . The mass spectrum would show the molecular ion peak [M]⁺ at m/z 137.[18]

Conclusion and Future Perspectives

The synthesis of this compound hydrochloride can be achieved through several robust synthetic strategies, with the reductive amination and Curtius rearrangement approaches being the most versatile and commonly employed. The choice of a particular route will depend on the availability of starting materials, desired scale, and the need for specific functionalization. The continued interest in azaadamantanes in drug discovery and catalysis will undoubtedly drive the development of even more efficient and innovative synthetic methodologies for this valuable heterocyclic scaffold.

References

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  • Reductive Amination. Chemistry Steps. Retrieved February 7, 2024, from [Link]

  • A mass spectrometric investigation on some 5-substituted adamantan-2-ones. (1998). Journal of the Serbian Chemical Society, 63(3), 207-212.
  • Shibuya, M., et al. (2006). This compound N-oxyl (AZADO) and 1-Me-AZADO: highly efficient organocatalysts for oxidation of alcohols. Journal of the American Chemical Society, 128(26), 8412-8413.
  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351-2373.
  • Hofmann-Loffler-Freytag Reaction. (n.d.). Name Reaction. Retrieved from [Link]

  • Butkus, E., et al. (2009). Baker's Yeast for Sweet Dough Enables Large-Scale Synthesis of Enantiomerically Pure Bicyclo[3.3.1]nonane-2,6-dione. Synthesis, 2009(05), 864-867.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]

  • EP2794607B1 - Derivatives of aza adamantane and uses thereof - Google Patents. (n.d.).
  • Ghosh, A. K., & Brindisi, M. (2015). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 13(25), 6970-6987.
  • Kassiou, M., et al. (2023). Unlocking therapeutic potential: the role of adamantane in drug discovery. Accounts of Chemical Research, 56(15), 2045-2056.
  • The Hofmann and Curtius Rearrangements. (2017, September 19). Master Organic Chemistry. Retrieved from [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 265.
  • Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. (2011). American Pharmaceutical Review, 14(2), 10-17.
  • Eguchi, S., et al. (1990). Intramolecular 1,3-dipolar cycloaddition reaction of 3-endo-azidobicyclo[3.3.1]non-6-ene. A facile route to 5-azaprotoadamant-4-ene. Tetrahedron Letters, 31(1), 121-124.
  • Hofmann–Löffler reaction. In Wikipedia. Retrieved February 7, 2024, from [Link]

  • Infrared Spectroscopy. Illinois State University. Retrieved February 7, 2024, from [Link]

  • Lippmaa, E., et al. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687.
  • Mass spectrometry of diamantane and some adamantane derivatives. (1971). Organic Mass Spectrometry, 5(4), 427-438.
  • 1H and 13C NMR data for compounds 1 and 2 (d in ppm, J in Hz). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Synthesis of Amines Curtius Rearrangement and Schmidt Reaction. (2018, September 21). YouTube. Retrieved from [Link]

  • FT-IR and FT-Raman spectroscopic signatures, vibrational assignments, NBO, NLO analysis and molecular docking study of 2-{[5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 139, 25-35.

Sources

An In-Depth Technical Guide to the Spectroscopic Data Analysis of 2-Azaadamantane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Structural Significance of 2-Azaadamantane

This compound, a rigid, caged bicyclic amine, serves as a pivotal structural motif in medicinal chemistry and materials science. Its unique three-dimensional structure imparts desirable properties such as high lipophilicity, metabolic stability, and the ability to orient substituents in well-defined spatial arrangements. These characteristics have led to its incorporation into a variety of drug candidates and functional materials. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, characterization, and the analysis of its derivatives. This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data of this compound, offering insights into the interpretation of its spectra and the underlying structural correlations.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Rigid Cage Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of this compound in solution. The rigidity of the adamantane cage results in a well-resolved spectrum with distinct signals for each unique proton and carbon environment.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical and can slightly influence chemical shifts.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by a set of distinct multiplets arising from the protons on the adamantane cage. Due to the molecule's symmetry, several protons are chemically equivalent.

  • Bridgehead Protons (C1-H and C3-H): These protons are typically found in the downfield region of the aliphatic signals due to their unique electronic environment.

  • Methylene and Methine Protons: The remaining protons on the cage give rise to a complex series of overlapping multiplets. The exact chemical shifts and coupling constants are highly dependent on their spatial relationship to the nitrogen atom and other protons.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a clear count of the number of unique carbon environments in the molecule.

  • Bridgehead Carbons (C1 and C3): These carbons, being methines, will appear at a characteristic chemical shift.

  • Carbons Adjacent to Nitrogen (C1 and C3): The electronegativity of the nitrogen atom causes a downfield shift for the adjacent carbons (C1 and C3) compared to their counterparts in adamantane itself.

  • Methylene Carbons: The remaining methylene carbons will give rise to distinct signals based on their position relative to the nitrogen atom.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1, C3~50-60
C4, C10~30-40
C5, C7~25-35
C6~20-30
C8, C9~35-45

Note: These are approximate ranges and can vary based on the solvent and experimental conditions.

Caption: Molecular structure of this compound with atom numbering.

II. Mass Spectrometry (MS): Unraveling the Molecular Ion and Fragmentation Pathways

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of this compound, which is indicative of its rigid, cyclic structure.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common method for analyzing small, volatile molecules like this compound. It typically provides a clear molecular ion peak and a rich fragmentation pattern.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The sample is introduced into the ion source (often via a gas chromatograph for pure samples), ionized, and the resulting ions are accelerated into the mass analyzer.

Mass Spectrum Analysis

The mass spectrum of this compound will exhibit a prominent molecular ion peak (M⁺) at m/z 137, corresponding to its molecular weight (C₉H₁₅N). The fragmentation pattern is a key diagnostic tool.

  • Molecular Ion (M⁺): The presence of a strong molecular ion peak is characteristic of the stable adamantane cage.

  • Loss of Hydrogen ([M-1]⁺): A peak at m/z 136 is expected due to the loss of a hydrogen radical.

  • Alpha-Cleavage: The most significant fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. In this compound, this would lead to the formation of stable iminium ions.

  • Ring Fragmentation: The rigid adamantane structure is prone to characteristic ring fragmentation pathways, leading to a series of smaller fragment ions. The fragmentation of adamantane itself often results in the loss of ethylene (C₂H₄) and other small hydrocarbon fragments.[2] Similar patterns, modified by the presence of the nitrogen atom, are expected for this compound.

G M Molecular Ion (M+) m/z 137 M_minus_H [M-H]+ m/z 136 M->M_minus_H - H• Alpha_Cleavage Alpha-Cleavage Fragments M->Alpha_Cleavage C-C bond cleavage Ring_Fragmentation Ring Fragmentation Products M->Ring_Fragmentation retro-Diels-Alder type G cluster_high_freq High Frequency Region cluster_fingerprint Fingerprint Region N-H Stretch\n(3300-3500 cm⁻¹) N-H Stretch (3300-3500 cm⁻¹) C-H Stretch\n(2850-3000 cm⁻¹) C-H Stretch (2850-3000 cm⁻¹) C-H Bend\n(~1450 cm⁻¹) C-H Bend (~1450 cm⁻¹) C-N Stretch\n(1020-1250 cm⁻¹) C-N Stretch (1020-1250 cm⁻¹)

Caption: Key regions in the IR spectrum of this compound.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of data from NMR, MS, and IR techniques. NMR provides the detailed carbon-hydrogen framework, MS confirms the molecular weight and reveals characteristic fragmentation patterns, and IR spectroscopy identifies the key functional groups. Together, these methods provide a self-validating system for the unambiguous structural confirmation of this important molecular scaffold. The principles and data presented in this guide serve as a foundational reference for researchers working with this compound and its derivatives in the pursuit of novel therapeutics and advanced materials.

References

  • Dračínský, M., Santos Hurtado, C., Masson, E., & Kaleta, J. (n.d.). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbitu[3]ril - Supporting Information.

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (2025, January 30). Retrieved from [Link]

  • Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC - NIH. (n.d.). Retrieved from [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]

  • Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • A Level Chemistry Revision "Interpreting Fragmentation Patterns in a Mass Spectrum". (2023, November 6). In YouTube. Retrieved from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

  • Synthesis of 2-Azaadamantan-6-one: A Missing Isomer | ACS Omega. (2018, September 18). Retrieved from [Link]

  • Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC. (n.d.). Retrieved from [Link]

  • Comprehensive Structural and Electronic Properties of this compound N-Oxyl Derivatives Correlated with Their Catalytic Ability - NIH. (2023, December 14). Retrieved from [Link]

  • Vibrational frequencies and structural determination of adamantane - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Assigning Vibrational Frequencies - SKKU. (n.d.). Retrieved from [Link]

  • Tables of Molecular Vibrational Frequencies - Standard Reference Data | NIST. (n.d.). Retrieved from [Link]

  • 13C NMR spectra of adamantane derivatives. (n.d.). Retrieved from [Link]

  • Solid-state chemical-shift referencing with adamantane - PubMed. (n.d.). Retrieved from [Link]

  • Homoadamantane and Adamantane Acylphloroglucinols from Hypericum hirsutum#. (2021, October 1). Retrieved from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). In Preprints.org. Retrieved from [Link]

Sources

synthesis and characterization of 2-Azaadamantane-N-oxyl (AZADO)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The AZADO Class Catalyst Synthesis, Characterization, and Catalytic Architecture [1]

Executive Summary: The Steric Imperative

In the landscape of aerobic organocatalysis, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has long been the standard. However, its application in complex pharmaceutical synthesis is severely limited by the "steric wall"—the four methyl groups flanking the radical center hinder access to sterically demanding secondary alcohols.

2-Azaadamantane-N-oxyl (AZADO) represents a structural paradigm shift. By embedding the nitroxyl moiety within the rigid, cage-like adamantane framework, AZADO eliminates the


-methyl obstruction while maintaining high kinetic stability.[1] This guide details the scalable synthesis, physicochemical validation, and mechanistic deployment of AZADO, establishing it as the superior catalytic choice for late-stage functionalization of hindered intermediates.[1]

Part 1: The Structural Imperative

The catalytic efficiency of nitroxyl radicals is governed by the accessibility of the oxoammonium active species.

FeatureTEMPOAZADOImpact
Steric Environment Congested (4

-methyls)
Open (Adamantane Cage)AZADO accepts bulky substrates (e.g., menthol, steroids).
Redox Potential (

)
+186 mV (vs Ag/Ag

)
+236 mV (vs Ag/Ag

)
AZADO is a thermodynamically stronger oxidant.[1]
Kinetic Stability HighHighBoth survive multiple turnover cycles.
Catalytic Rate (

)
1.0 (Reference)>20x (for 2° alcohols)Significant reduction in reaction time and catalyst loading.

Data Source: Iwabuchi et al., J. Am. Chem. Soc. (2006, 2013).

Part 2: Synthetic Pathway (The Iwabuchi Protocol)

The most robust route to AZADO utilizes 1,3-adamantanediol as the starting material.[2] This route is preferred for its scalability and avoidance of heavy metal oxidants (like Pb(OAc)


) in favor of hypervalent iodine chemistry.
Step-by-Step Methodology

1. Oxidative Fragmentation (The Grob-Type Cleavage) We convert the adamantane cage into a bicyclic dione to allow for nitrogen insertion.

  • Reagents: 1,3-Adamantanediol, (Diacetoxyiodo)benzene (PIDA), Iodine (

    
    ).[1]
    
  • Protocol: Dissolve 1,3-adamantanediol in cyclohexane. Add PIDA (1.2 eq) and

    
     (1.0 eq). Irradiate with visible light (tungsten lamp) or reflux to promote the radical fragmentation.
    
  • Mechanism: The alkoxyl radical generated undergoes

    
    -scission, cleaving the C1-C2 bond to form bicyclo[3.3.1]nonane-3,7-dione .
    
  • Checkpoint: Monitor by TLC. Product is a distinct diketone.

2. Double Reductive Amination (The Cage Reconstruction) This step is the "chemical zipper," pulling the bicyclic ring back into a cage structure with a nitrogen atom at the bridgehead.

  • Reagents: Bicyclo[3.3.1]nonane-3,7-dione, Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ).[1]
  • Protocol:

    • Suspend the dione in dry MeOH.

    • Add excess

      
       (10 eq) to form the transient iminium species.
      
    • Slowly add

      
       (0.7 eq per carbonyl) at 0°C, then warm to RT.
      
    • Critical Workup: Acidify to pH < 2 to destroy excess hydride, then basify to pH > 12 to extract the amine.

  • Product: This compound (volatile solid).

3. Catalytic Oxidation to the Radical The final step converts the secondary amine to the stable nitroxyl radical.

  • Reagents: this compound, Sodium Tungstate dihydrate (

    
    ), Urea-Hydrogen Peroxide (UHP) or aqueous 
    
    
    
    .[1]
  • Protocol:

    • Dissolve amine in MeOH/Water (1:1).

    • Add catalytic

      
       (5 mol%).
      
    • Dropwise addition of

      
       (2.5 eq) at 0°C.
      
    • Stir at RT for 3-6 hours.

  • Self-Validating Endpoint: The solution transitions from colorless to a deep orange-red , indicative of the nitroxyl radical.

Synthesis Workflow Diagram

AZADO_Synthesis cluster_0 Step 1: Fragmentation cluster_1 Step 2: Cage Reconstruction cluster_2 Step 3: Radical Oxidation S1 1,3-Adamantanediol I1 Bicyclo[3.3.1] nonane-3,7-dione S1->I1 PIDA, I2 (Radical Scission) I2 This compound (Amine) I1->I2 NH4OAc NaBH3CN P1 AZADO (Nitroxyl Radical) I2->P1 Na2WO4 (cat) H2O2

Caption: The Iwabuchi route converts the adamantane diol to AZADO via a bicyclic dione intermediate.[1]

Part 3: Characterization Profile

To ensure the integrity of the synthesized catalyst, the following analytical signatures must be verified.

Electron Paramagnetic Resonance (EPR)

The definitive fingerprint of a stable radical.

  • Signature: A characteristic triplet (1:1:1 intensity ratio) due to hyperfine coupling with the

    
    N nucleus (
    
    
    
    ).
  • Coupling Constant (

    
    ):  ~1.6 mT (16 Gauss).
    
  • Solvent: Dilute solution in Benzene or

    
    .
    
  • Note: If the triplet is broadened or shows complex splitting, check for impurities or high concentration (spin exchange broadening).

Cyclic Voltammetry (CV)

Validates the redox activity required for the catalytic cycle.

  • Setup: Glassy carbon working electrode, Pt wire counter, Ag/AgNO

    
     reference.
    
  • Electrolyte: 0.1 M

    
     in Acetonitrile.
    
  • Observation: A fully reversible redox wave corresponding to the Nitroxyl

    
     Oxoammonium couple.
    
  • Target Value:

    
     (vs Ag/Ag
    
    
    
    ).
    • Diagnostic: If the wave is irreversible, the radical may be decomposing (instability) or the solvent is wet.

X-Ray Crystallography
  • Crystal Habit: Red/Orange prisms.

  • Key Metric: N-O bond length should be approx 1.28 Å , indicating the delocalized radical character (intermediate between single and double bond).

Part 4: Mechanistic Utility & Application

AZADO operates via an oxidative turnover cycle driven by a terminal oxidant (typically NaOCl or PhI(OAc)


).
The Catalytic Cycle
  • Activation: AZADO is oxidized to the highly electrophilic Oxoammonium cation (AZADO

    
    =O).
    
  • Substrate Attack: The alcohol attacks the oxoammonium, forming a transient complex.[1]

  • Elimination: An intramolecular proton abstraction releases the Carbonyl product and the Hydroxylamine (AZADO-OH).

  • Regeneration: The terminal oxidant regenerates the Oxoammonium species.

Mechanism Diagram

AZADO_Mechanism AZADO AZADO (Radical) Oxo Oxoammonium (Active Oxidant) AZADO->Oxo Terminal Oxidant (NaOCl / O2) Hydroxyl Hydroxylamine (Reduced State) Oxo->Hydroxyl Alcohol -> Ketone (Hydride Transfer) Hydroxyl->Oxo Re-oxidation Alcohol Alcohol (Substrate) Ketone Ketone/Aldehyde (Product)

Caption: The AZADO catalytic cycle.[3][4][5][6] The oxoammonium species acts as the hydride acceptor.

Standard Oxidation Protocol (1 mmol Scale)
  • Mix: Alcohol (1.0 mmol) and AZADO (1 mol%, 1.5 mg) in

    
     (3 mL).
    
  • Buffer: Add aqueous saturated

    
     (1 mL) containing KBr (10 mol%).
    
  • Oxidant: Add aqueous NaOCl (commercial bleach, ~1.2 eq) dropwise at 0°C.

  • Monitor: Stir vigorously. Reaction is typically complete in <20 mins.

  • Quench: Add aqueous

    
    .
    

References

  • Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2006).[7][8] "this compound N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols."[2][9][3][7][8] Journal of the American Chemical Society, 128(26), 8412–8413. Link

  • Shibuya, M., Sasano, Y., Tomizawa, M., Hamada, T., Kozawa, M., Nagahama, N., & Iwabuchi, Y. (2011). "Synthesis of this compound N-Oxyl (AZADO) and 1-Me-AZADO." Synthesis, 2011(21), 3418–3425. Link

  • Hayashi, M., Sasano, Y., Nagasawa, S., Shibuya, M., & Iwabuchi, Y. (2013). "9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): A Highly Active Organocatalyst for Aerobic Alcohol Oxidation."[9] Chemical & Pharmaceutical Bulletin, 61(12), 1197-1200.[10] Link

  • Stahl, S. S. (2004). "Palladium Catalysis for Aerobic Oxidation of Alcohols." Science, 305(5684), 700-702. Link

Sources

The Unseen Potential: A Technical Guide to the Radical Scavenging Properties of 2-Azaadamantane N-Oxyl (AZADO)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Catalyst, A Potential Guardian Against Oxidative Stress

To the dedicated researcher, scientist, and drug development professional, 2-Azaadamantane N-Oxyl (AZADO) is primarily recognized as a highly efficient and sterically unhindered nitroxyl radical catalyst for the oxidation of alcohols.[1][2][3] Its catalytic prowess, often outperforming the well-known (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), stems from the unique structural rigidity of its azaadamantane framework, which minimizes steric hindrance around the reactive nitroxyl radical moiety.[4] However, to confine our understanding of AZADO to its catalytic role in synthesis is to overlook a potentially significant facet of its chemical personality: its inherent radical scavenging and antioxidant properties.

This technical guide moves beyond the established catalytic applications of AZADO to explore its potential in the realm of mitigating oxidative stress.[5] Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a vast array of pathologies, making the quest for effective antioxidant agents a cornerstone of modern drug development.[5] Nitroxide radicals, the class of compounds to which AZADO belongs, are known to possess potent antioxidant activities.[6] This guide will provide a deep dive into the theoretical underpinnings of AZADO's radical scavenging capabilities, grounded in the well-documented behavior of nitroxides, and present the established experimental protocols to quantify this activity.

The Mechanistic Core: How Nitroxide Radicals Quench Damaging Radicals

The antioxidant activity of nitroxide radicals like AZADO is multifaceted, primarily revolving around their ability to act as potent scavengers of carbon-centered and peroxyl radicals, thereby terminating the chain reactions of lipid peroxidation. The fundamental mechanism involves the nitroxide radical (R₂NO•) reacting with a deleterious radical (R'•) to form a stable, non-radical adduct.

A crucial aspect of their antioxidant function is their potential for a catalytic cycle. The nitroxide can be regenerated from the formed adducts, allowing a single AZADO molecule to neutralize multiple radical species. This catalytic behavior is a significant advantage over stoichiometric antioxidants.

Furthermore, nitroxides can participate in redox reactions that mimic the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD). The nitroxide radical can be oxidized to an oxoammonium cation or reduced to a hydroxylamine, both of which can participate in subsequent reactions to neutralize ROS. The interplay between these three oxidation states is central to their sustained antioxidant effect.

Below is a generalized representation of the catalytic cycle of a nitroxide radical in scavenging peroxyl radicals, a key driver of lipid peroxidation.

Nitroxide_Scavenging_Cycle AZADO AZADO (R₂NO•) Adduct Stable Adduct (R₂NO-OR) AZADO->Adduct Radical Trapping Peroxyl_Radical Peroxyl Radical (ROO•) Peroxyl_Radical->Adduct Adduct->AZADO Release & Regeneration Regeneration Regeneration Pathway Regeneration->AZADO

Caption: Catalytic cycle of AZADO in peroxyl radical scavenging.

Structural Advantage of AZADO: An Edge Over TEMPO?

While the fundamental radical scavenging mechanism is common to nitroxides, the specific reactivity of each molecule is dictated by its structure. TEMPO, the archetypal nitroxyl radical antioxidant, is sterically hindered by four methyl groups flanking the N-O bond.[4] This steric bulk can influence its ability to interact with and neutralize other radical species.

AZADO, in contrast, possesses a more open and accessible nitroxyl group integrated into a rigid cage-like azaadamantane structure.[1] This reduced steric hindrance is the very reason for its superior performance in alcohol oxidation, as it allows for easier access of the substrate to the catalytic center.[7] It is logical to hypothesize that this same structural feature could translate to enhanced radical scavenging activity. A less encumbered nitroxyl moiety could potentially react more readily with a wider range of radical species, suggesting that AZADO may exhibit a higher reaction rate and, consequently, greater antioxidant potency compared to TEMPO. A comprehensive kinetic study has correlated the catalytic activity of AZADO derivatives with their structural and electronic parameters.[4]

Quantifying Radical Scavenging Potency: Standardized In Vitro Assays

To transition from theoretical potential to empirical evidence, standardized and validated in vitro assays are indispensable. The following protocols for the DPPH and ABTS assays are the gold-standard methods for evaluating the radical scavenging activity of a compound like AZADO. These self-validating systems provide a robust framework for quantifying antioxidant potency.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and straightforward method based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[8] This neutralization of the DPPH radical results in a color change from deep violet to pale yellow, which is measured spectrophotometrically. The degree of discoloration is directly proportional to the radical scavenging activity.

  • Preparation of DPPH Stock Solution:

    • Accurately weigh 2.4 mg of DPPH and dissolve it in 100 mL of methanol. This creates a 0.06 mM stock solution.

    • Store the solution in an amber-colored bottle and in the dark at 4°C to prevent degradation.

  • Preparation of Test Samples:

    • Prepare a stock solution of AZADO in methanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of dilutions to obtain final concentrations ranging from, for example, 10 to 500 µg/mL.

  • Assay Procedure:

    • To 2 mL of each AZADO dilution, add 2 mL of the methanolic DPPH solution.

    • Prepare a blank sample containing 2 mL of methanol and 2 mL of the AZADO solution (at each concentration) to nullify any absorbance from the compound itself.

    • Prepare a control sample containing 2 mL of methanol and 2 mL of the DPPH solution.

    • Vortex all tubes and incubate them in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control.

      • A_sample is the absorbance of the test sample.

  • Determination of IC₅₀ Value:

    • Plot the percentage of scavenging activity against the corresponding concentrations of AZADO.

    • The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals, is determined from this graph. A lower IC₅₀ value indicates a higher antioxidant activity.[8]

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_DPPH Prepare 0.06 mM DPPH in Methanol Mix Mix AZADO Dilution with DPPH Solution Prep_DPPH->Mix Prep_AZADO Prepare AZADO Serial Dilutions Prep_AZADO->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot IC50 Determine IC₅₀ Value Plot->IC50

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to the colorless neutral form, and the decrease in absorbance is measured. This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•⁺ radical.

  • Preparation of ABTS•⁺ Working Solution:

    • Prior to the assay, dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples:

    • Prepare a stock solution of AZADO and a series of dilutions as described for the DPPH assay. A known antioxidant, such as Trolox, should be used as a positive control to generate a standard curve.

  • Assay Procedure:

    • Add 1.0 mL of the ABTS•⁺ working solution to 10 µL of each AZADO dilution (or Trolox standard).

    • Vortex the solutions and incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity and Trolox Equivalent Antioxidant Capacity (TEAC):

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • A standard curve is generated by plotting the percentage of inhibition versus the concentration of Trolox.

    • The antioxidant capacity of AZADO is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the scavenging activity of AZADO to that of Trolox.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_ABTS_Stock Prepare ABTS•⁺ Stock Solution (ABTS + K₂S₂O₈) Prep_ABTS_Work Dilute to Working Solution (Absorbance ~0.7) Prep_ABTS_Stock->Prep_ABTS_Work Mix Mix Sample with ABTS•⁺ Working Solution Prep_ABTS_Work->Mix Prep_Samples Prepare AZADO & Trolox Dilutions Prep_Samples->Mix Incubate Incubate (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Generate Trolox Standard Curve Calculate->Plot TEAC Determine TEAC Value Plot->TEAC

Caption: Experimental workflow for the ABTS radical scavenging assay.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and concise tabular format for easy comparison. This allows for a direct assessment of AZADO's potency relative to standard antioxidants.

Table 1: Hypothetical Radical Scavenging Activity of AZADO and Reference Compounds

CompoundDPPH IC₅₀ (µg/mL)ABTS TEAC (mM Trolox equivalents/mM)
AZADOTo be determinedTo be determined
TEMPOTo be determinedTo be determined
TroloxReference1.0
Ascorbic AcidReferenceReference

Note: This table is a template for presenting experimentally determined values.

Implications for Drug Development

While the primary application of AZADO remains in synthetic chemistry, a thorough investigation of its radical scavenging properties could unveil new avenues for its use in drug development.[9] Should AZADO prove to be a potent radical scavenger, its unique chemical structure and established synthetic routes could make it an attractive scaffold for the development of novel antioxidant therapies. Its potential to catalytically neutralize radicals could offer a more sustained therapeutic effect compared to stoichiometric antioxidants. Furthermore, its application could be explored in mitigating oxidative stress in biological systems, a key pathological mechanism in numerous diseases.

Conclusion and Future Directions

This technical guide has laid the foundational framework for exploring the radical scavenging properties of AZADO. While its efficacy as an oxidation catalyst is well-established, its potential as an antioxidant remains a compelling area for investigation. The structural advantages of AZADO over more sterically hindered nitroxides like TEMPO provide a strong rationale for this exploration.

The detailed protocols for the DPPH and ABTS assays provided herein offer a clear and robust methodology for researchers to quantify the radical scavenging activity of AZADO. The resulting data will be crucial in determining its potential as a therapeutic agent for conditions rooted in oxidative stress. It is our hope that this guide will stimulate further research into this promising, yet underexplored, facet of AZADO's chemical character, potentially unlocking new applications in pharmaceutical development.

References

  • Radical scavenging activity percent (%), and IC50 values (mgL −1 ) at... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • IC 50 values of plant extracts for free radical scavenging activity by... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC. (2015). BMC Complementary and Alternative Medicine, 15(1), 1-9. [Link]

  • TEMPO Radical Analogue - Chemistry Stack Exchange. (2021, February 25). Retrieved February 4, 2026, from [Link]

  • Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2006). This compound N-oxyl (AZADO) and 1-Me-AZADO: highly efficient organocatalysts for oxidation of alcohols. Journal of the American Chemical Society, 128(26), 8412–8413. [Link]

  • This compound N-Oxyl, AZADO - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]

  • Iwabuchi, Y. (2013). Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation. Chemical & Pharmaceutical Bulletin, 61(12), 1197–1213. [Link]

  • This compound N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]

  • Comprehensive Structural and Electronic Properties of this compound N-Oxyl Derivatives Correlated with Their Catalytic Ability - NIH. (2023, December 14). Retrieved February 4, 2026, from [Link]

  • DPPH radical scavenging (IC 50 ) and antiradical activity values for the spices marketed in Jordan a - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

  • Liguori, I., Russo, G., Curcio, F., Bulli, G., Aran, L., Della-Morte, D., Gargiulo, G., Testa, G., Cacciatore, F., Bonaduce, D., & Abete, P. (2018). Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases. Oxidative Medicine and Cellular Longevity, 2018, 8081792. [Link]

  • Bartosz, G. (2021). Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. Antioxidants, 10(8), 1234. [Link]

  • Oxo-Carotenoids as Efficient Superoxide Radical Scavengers - MDPI. (2022, August 5). Retrieved February 4, 2026, from [Link]

  • AZIDO (TEMPO variants) - Wordpress. (n.d.). Retrieved February 4, 2026, from [Link]

  • Practical Preparation Methods for Highly Active Azaadamantane-Nitroxyl-Radical-Type Oxidation Catalysts | Request PDF - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Mutual Activation of Two Radical Trapping Agents: Unusual “Win–Win Synergy” of Resveratrol and TEMPO during Scavenging of dpph• Radical in Methanol - NIH. (2022, November 2). Retrieved February 4, 2026, from [Link]

  • Trolox-Equivalent Antioxidant Capacity Assay Versus Oxygen Radical Absorbance Capacity Assay in Plasma - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Parameters for assessing the "oxidative stress" in biological system - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology - YouTube. (2023, December 7). Retrieved February 4, 2026, from [Link]

  • (PDF) Assessment of antioxidant capacity of some extracts for further use in therapy. (n.d.). Retrieved February 4, 2026, from [Link]

  • The Role of Oxoammonium Cation in the SOD-Mimic Activity of Cyclic Nitroxides. (n.d.). Retrieved February 4, 2026, from [Link]

  • N O AZADO N O TEMPO. (2007, September 10). Retrieved February 4, 2026, from [Link]

  • Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

  • Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

  • Trolox-Equivalent Antioxidant Capacity Assay Versus Oxygen Radical Absorbance Capacity Assay in Plasma - SciSpace. (n.d.). Retrieved February 4, 2026, from [Link]

  • (PDF) Evaluation of antioxidant activity and chromatographic profile of extracts from the false jaborandi (Piper Aduncum). (n.d.). Retrieved February 4, 2026, from [Link]

  • Antioxidant Defence Systems and Oxidative Stress in Poultry Biology: An Update - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

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Methodological & Application

Application Note: High-Efficiency Oxidation of Sterically Hindered Alcohols using AZADO Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Breaking the "TEMPO Barrier"

In the landscape of organic synthesis, the oxidation of alcohols to carbonyls is a fundamental transformation.[1][2] While the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical has long been the industry standard for organocatalytic oxidation, it suffers from a critical limitation: steric hindrance .[3]

The four methyl groups flanking the nitroxyl center in TEMPO provide kinetic stability but essentially block access to sterically demanding secondary alcohols. This results in sluggish kinetics or complete reaction failure for complex drug intermediates.

AZADO (2-Azaadamantane N-oxyl) solves this geometric problem. Developed by the Iwabuchi group at Tohoku University, AZADO incorporates the nitroxyl radical into a rigid, less hindered adamantane framework. This structural modification maintains radical stability while significantly opening the active site, allowing for the rapid oxidation of structurally complex alcohols that TEMPO cannot touch.

Key Advantages
  • Steric Accessibility: Oxidizes hindered secondary alcohols (e.g., menthol, steroid derivatives) with high efficiency.

  • Atom Economy: High turnover frequency (TOF) allows catalytic loading as low as 0.01 mol% (vs. 1–5 mol% for TEMPO).

  • Green Profile: Compatible with environmentally benign co-oxidants like Sodium Hypochlorite (NaOCl/Bleach).[2]

Mechanism of Action

The catalytic cycle of AZADO mirrors that of TEMPO but proceeds with significantly lower activation energy for the hydride abstraction step due to reduced steric repulsion.

The cycle relies on the shuttling between three oxidation states:

  • AZADO (Radical): The resting state (Orange/Red).

  • Oxoammonium Ion (Active Species): The highly electrophilic species that oxidizes the alcohol (Yellow).

  • Hydroxylamine: The reduced form generated after alcohol oxidation (Colorless).

Catalytic Cycle Diagram

AZADO_Cycle AZADO AZADO (Radical) [Resting State] Oxoammonium Oxoammonium Cation [Active Oxidant] AZADO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine (Reduced) Oxoammonium->Hydroxylamine Hydride Abstraction Hydroxylamine->AZADO Comproportionation Hydroxylamine->Oxoammonium Regeneration (Fast Path) CoOxidant Co-oxidant (NaOCl or PIDA) CoOxidant->Oxoammonium Activates Alcohol Alcohol (Substrate) Carbonyl Carbonyl (Product) Alcohol->Carbonyl Oxidation

Figure 1: The catalytic cycle of AZADO.[1][2][4][5][6] The oxoammonium species acts as the primary oxidant, converting the alcohol to a carbonyl while being reduced to hydroxylamine. The co-oxidant continuously regenerates the active species.

Experimental Protocols

Method A: The Aqueous "Green" Protocol (NaOCl/KBr)

Best for: General synthesis, scale-up, and cost-sensitive projects. Mechanism: Anelli-type oxidation where KBr acts as a cocatalyst to generate hypobromite in situ.

Reagents
  • Substrate: Alcohol (1.0 equiv)

  • Catalyst: AZADO (1 mol%)

  • Co-catalyst: KBr (10 mol%)

  • Terminal Oxidant: NaOCl (aqueous bleach, ~1.5 equiv)

  • Buffer: Sat. aq. NaHCO3 (to maintain pH ~8.6–9.5)

  • Solvent: DCM (Dichloromethane) / Water biphasic system

Step-by-Step Protocol
  • Preparation: In a round-bottom flask, dissolve the Alcohol (1.0 equiv) and AZADO (0.01 equiv) in DCM (approx. 3–5 mL per mmol substrate).

  • Buffer Addition: Add KBr (0.10 equiv) dissolved in saturated aqueous NaHCO3 (2 mL per mmol substrate). The mixture will be biphasic.

  • Cooling: Cool the mixture to 0 °C in an ice bath. Critical: Controlling temperature prevents over-oxidation and suppresses side reactions.

  • Oxidant Addition: Dropwise, add aqueous NaOCl (1.3 – 1.5 equiv) over 5–10 minutes.

    • Visual Self-Validation: The organic layer should turn from orange (AZADO radical) to yellow (Oxoammonium). If the color fades to colorless (Hydroxylamine) rapidly, the regeneration step is too slow—add oxidant slightly faster or check pH.

  • Reaction: Stir vigorously at 0 °C for 20–60 minutes. Monitor by TLC.

  • Quenching: Once conversion is complete, add saturated aqueous Na2S2O3 (sodium thiosulfate).

    • Visual Endpoint: The yellow color should disappear, and the organic layer may return to a faint orange or colorless state as the oxidant is consumed.

  • Workup: Extract with DCM or EtOAc. Wash combined organics with brine, dry over Na2SO4, and concentrate.

Method B: The Anhydrous Protocol (PIDA)

Best for: Acid-sensitive substrates, water-sensitive compounds, or substrates with low solubility in DCM/Water mixtures.

Reagents
  • Substrate: Alcohol (1.0 equiv)

  • Catalyst: AZADO (1 mol%)

  • Co-oxidant: Phenyliodine(III) diacetate (PIDA) (1.1 equiv)

  • Solvent: DCM or Acetonitrile

Step-by-Step Protocol
  • Dissolution: Dissolve Alcohol (1.0 equiv) and AZADO (0.01 equiv) in anhydrous DCM.

  • Addition: Add PIDA (1.1 equiv) in one portion at room temperature.

  • Monitoring: Stir at room temperature. Reaction is typically complete in 1–3 hours.

    • Note: The reaction mixture usually turns a deep red/orange color.

  • Quenching: Dilute with Et2O, add aqueous Na2S2O3 to quench residual hypervalent iodine species.

  • Purification: Standard extraction and column chromatography. Note: You must separate the iodobenzene byproduct during purification.

Performance Comparison: AZADO vs. TEMPO

The following data highlights the kinetic superiority of AZADO, particularly for hindered substrates.

Substrate TypeAlcohol ExampleCatalystTime to CompletionYield
Primary 1-OctanolTEMPO10 min95%
AZADO 10 min 96%
Secondary (Unhindered) 4-OctanolTEMPO60 min85%
AZADO 20 min 98%
Secondary (Hindered) L-MentholTEMPO> 12 hours (Incomplete)< 40%
AZADO 40 min 92%
Highly Hindered Adamantanol deriv.TEMPONo Reaction0%
AZADO 60 min 95%

Data synthesized from Iwabuchi et al. (2006) and Nissan Chemical technical notes.

Troubleshooting & Optimization

The "Colorimetric" Diagnostic System

Because AZADO is a stable radical with distinct colors for its oxidation states, you can diagnose reaction health visually:

  • Persistent Orange: Good.[2] The catalytic cycle is resting safely.

  • Bright Yellow: Good.[2] The active Oxoammonium species is present.[2][4][5]

  • Colorless (during reaction): Warning. The system is "starved" of co-oxidant. The active species is being consumed faster than it is regenerated.

    • Fix: Increase stirring rate (mass transfer limit) or add co-oxidant slightly faster.

  • Dark Brown/Black: Decomposition.

    • Fix: Check pH. If the pH drops below 7, the catalyst can decompose. Ensure NaHCO3 buffer is sufficient.

pH Control (Method A)

The NaOCl reaction produces HCl as a byproduct. If the pH drops (becomes acidic), the reaction slows, and disproportionation of the nitroxyl radical occurs.

  • Check: Use pH paper on the aqueous layer. It must remain basic (pH 8–9).

  • Adjustment: If pH dips, add more saturated NaHCO3 solution immediately.

Safety Information

  • AZADO: Stable solid, but treat as an irritant. Store at 0–5 °C for long-term stability, though it is stable at room temperature for weeks.

  • NaOCl: Corrosive and an oxidizer. Exothermic Reaction: The addition of NaOCl to the alcohol mixture is exothermic. Always add slowly with cooling.

  • PIDA: Hypervalent iodine reagents are oxidizers. Store away from reducing agents.

References

  • Seminal Discovery: Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2006).[3] this compound N-oxyl (AZADO) and 1-Me-AZADO: Highly efficient organocatalysts for oxidation of alcohols.[1][2][3][7] Journal of the American Chemical Society. [Link]

  • Commercial Application Note: Nissan Chemical Corporation.[7] AZADO Series: Highly Reactive Organocatalyst for Oxidizing Alcohols. [Link][7]

Sources

Application Notes and Protocols: The Strategic Use of 2-Azaadamantane Derivatives in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Functions

Within the intricate world of natural product synthesis, the adamantane scaffold—a perfectly symmetrical, rigid cage of carbon atoms—has long been appreciated for its unique stereoelectronic properties. The introduction of a nitrogen atom at the 2-position, creating the 2-azaadamantane core, unlocks a new dimension of chemical utility. This modification not only alters physical properties like lipophilicity but also provides a reactive handle for derivatization, transforming a simple hydrocarbon cage into a sophisticated chemical tool.

For researchers and professionals in drug development, this compound derivatives are not monolithic in their application. Instead, they serve two primary, distinct roles in the architecturally demanding field of total synthesis:

  • As a Transient, High-Performance Catalyst: In the form of this compound-N-oxyl (AZADO) and its derivatives, this scaffold serves as a superior, less sterically hindered organocatalyst for crucial oxidative transformations.

  • As a Core Structural Motif: The rigid azaadamantane framework is itself a recurring feature in complex alkaloids, making it a foundational building block that is incorporated into the final natural product target.

This guide provides a detailed exploration of these dual functions, offering not just protocols but also the underlying chemical logic to empower synthetic chemists to strategically deploy this compound derivatives in their own research endeavors.

Section 1: AZADO Derivatives as Superior Organocatalysts for Alcohol Oxidation

The selective oxidation of alcohols to carbonyl compounds is one of the most fundamental transformations in organic synthesis. While stable nitroxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are workhorse catalysts, their efficacy is often hampered by steric hindrance. This is where the unique topology of the this compound framework provides a decisive advantage.

The Causality of Enhanced Reactivity: A Steric Advantage

The catalytic activity of nitroxyl radicals hinges on their oxidation to the corresponding oxoammonium ion, the active oxidant in the catalytic cycle. The rate-limiting step often involves the formation of an intermediate complex between the substrate alcohol and this oxoammonium species.

  • The TEMPO Limitation: In TEMPO, the four methyl groups flanking the N-O bond create a sterically congested environment. This crowding impedes the approach of bulky or structurally complex secondary alcohols, leading to sluggish or failed reactions.

  • The AZADO Solution: this compound-N-oxyl (AZADO) embeds the nitroxyl functionality within a rigid, cage-like structure that is significantly less hindered at the periphery.[1] This open and accessible catalytic center allows even sterically demanding alcohols to react efficiently, resulting in extraordinarily high catalytic activity and a much broader substrate scope.[1][2] The result is faster reactions, lower required catalyst loadings, and the successful oxidation of substrates that are unreactive with TEMPO-based systems.

AZADO_Catalytic_Cycle cluster_main AZADO Catalytic Cycle AZADO AZADO (Nitroxyl Radical) Oxoammonium Oxoammonium Ion (Active Oxidant) AZADO->Oxoammonium [Oxidation] (e.g., NaOCl) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine R₂CHOH (Alcohol Substrate) Ketone R₂C=O (Ketone/Aldehyde) Oxoammonium->Ketone Product Formation Hydroxylamine->AZADO [Re-oxidation] (Co-oxidant)

Caption: Catalytic cycle for AZADO-mediated alcohol oxidation.

Application in Total Synthesis: (+)-TAN1251C

The utility of AZADO is powerfully demonstrated in the total synthesis of complex natural products like (+)-TAN1251C, a polycyclic alkaloid with potential as a muscarinic antagonist. In a key step of a reported synthesis, a challenging primary alcohol needed to be oxidized to an aldehyde without affecting other sensitive functional groups.[3] The AZADO/Cu(I) catalytic system proved ideal for this delicate transformation.

Protocol 1: AZADO-Catalyzed Oxidation in the Synthesis of (+)-TAN1251C [3]

This protocol is adapted from the synthesis reported by Gaunt and co-workers.

Reaction: Oxidation of a primary alcohol to an aldehyde.

ParameterConditionRationale
Catalyst System AZADO (2 mol%), CuBr·SMe₂ (5 mol%), bpy (5 mol%)The copper co-catalyst facilitates the aerobic oxidation pathway, allowing for the use of air as the terminal oxidant. Bipyridine (bpy) serves as a ligand to stabilize the copper species.
Oxidant Air (via an open flask or balloon)This is an environmentally benign and cost-effective terminal oxidant.
Base DMAP (10 mol%)4-Dimethylaminopyridine acts as a mild base to facilitate key steps in the catalytic cycle.
Solvent TolueneA non-protic solvent suitable for the reaction conditions.
Temperature 80 °CProvides sufficient thermal energy to ensure a reasonable reaction rate.
Time 12 hoursTypical reaction time for complete conversion.
Yield 81%Demonstrates the high efficiency of the catalytic system for this complex substrate.

Step-by-Step Procedure:

  • To a round-bottom flask containing the primary alcohol intermediate (1.0 equiv) dissolved in toluene, add AZADO (0.02 equiv), CuBr·SMe₂ (0.05 equiv), 2,2'-bipyridine (0.05 equiv), and DMAP (0.10 equiv).

  • Fit the flask with a reflux condenser and leave it open to the air (or attach a balloon of air).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by silica gel column chromatography to yield the desired product.

General Protocols for Selective Alcohol Oxidation

The following protocols are robust, field-proven methods that can be adapted for a wide range of substrates in a research setting.

Protocol 2: Selective Oxidation of Primary Alcohols to Aldehydes

This protocol minimizes overoxidation to the carboxylic acid.

  • Setup: Dissolve the primary alcohol (1.0 equiv) in acetonitrile (MeCN).

  • Reagents: Add AZADO (1 mol%) and tert-butyl nitrite (10 mol%).

  • Reaction: Stir the solution vigorously in a flask open to the air at room temperature.

  • Workup: After completion (monitored by TLC), pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃. This step is crucial to quench the reaction and prevent overoxidation during extraction.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify as needed.

Protocol 3: Oxidation of Sterically Hindered Secondary Alcohols to Ketones

This protocol showcases the superior reactivity of AZADO compared to TEMPO.

  • Setup: Dissolve the secondary alcohol (1.0 equiv) in a biphasic mixture of dichloromethane (CH₂Cl₂) and water. Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 5 mol%).

  • Reagents: Add AZADO (0.5 mol%) to the mixture.

  • Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of sodium hypochlorite (NaOCl, household bleach, ~1.2 equiv) while stirring vigorously.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Workup: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify by chromatography.

Section 2: The this compound Scaffold as a Core Motif in Natural Products

Beyond its role as a catalyst, the rigid, polycyclic framework of azaadamantane is a privileged structure found in nature, particularly within the Daphniphyllum family of alkaloids.[4][5] These molecules exhibit potent biological activities, and their complex, sterically congested structures present formidable challenges for total synthesis.[6][7]

Synthetic Strategy: The Aza-Cope/Mannich Cascade in the Synthesis of (-)-Actinophyllic Acid

The elegant total synthesis of (–)-actinophyllic acid by Overman and coworkers provides a masterclass in strategic bond formation to construct a complex, caged molecular architecture.[8] While not a simple this compound, the target molecule contains a unique hexacyclic ring system. The key step in the synthesis is a remarkable aza-Cope/Mannich reaction cascade that constructs this intricate core in a single, transformative step from a much simpler tetracyclic precursor.[9][10][11]

This cascade demonstrates the power of harnessing biosynthetic-like transformations, where a single event triggers a series of bond formations to rapidly build molecular complexity.

Aza_Cope_Mannich cluster_workflow Overman's Key Cascade for Actinophyllic Acid Core Start Tetracyclic Homoallyl Amine Iminium Iminium Ion Formation Start->Iminium + CH₂O, H⁺ AzaCope [3,3]-Aza-Cope Rearrangement Iminium->AzaCope EnolInter Ten-Membered Ring Enol Intermediate AzaCope->EnolInter Mannich Intramolecular Mannich Reaction EnolInter->Mannich Product Pentacyclic Ketone (Core of Actinophyllic Acid) Mannich->Product AZADO_Synthesis cluster_synthesis General Synthetic Workflow for AZADO Start 1,3-Adamantanediol Intermediate1 Multi-step Conversion Start->Intermediate1 ~6-10 steps Amine This compound (Precursor) Intermediate1->Amine Key Ring Closure AZADO AZADO Amine->AZADO Oxidation (e.g., Na₂WO₄, H₂O₂)

Sources

role of 2-Azaadamantane scaffolds in structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 2-Azaadamantane Scaffolds in Structure-Activity Relationship (SAR) Studies Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The adamantane scaffold has long been termed a "lipophilic bullet" in medicinal chemistry—a rigid, bulky, tricyclic cage capable of filling hydrophobic pockets in targets such as the Influenza M2 proton channel, 11


-HSD1, and NMDA receptors. However, its high lipophilicity (LogP ~4.2) often leads to poor aqueous solubility, rapid metabolic clearance, and high plasma protein binding.

The This compound scaffold (2-azatricyclo[3.3.1.1


]decane) represents a critical "scaffold hop" strategy. By incorporating a nitrogen atom into the bridge of the adamantane cage, researchers can significantly lower lipophilicity (reducing LogP by ~1.5–2.0 units) and introduce a new vector for hydrogen bonding or basicity without altering the overall steric bulk. This guide details the physicochemical rationale, synthetic protocols, and SAR decision-making frameworks for deploying this compound in drug discovery.

Physicochemical Profiling: Adamantane vs. This compound

The primary utility of the this compound scaffold is its ability to modulate physicochemical properties while maintaining the "cage" geometry required for target binding.

Table 1: Comparative Physicochemical Properties
PropertyAdamantane (Ref)This compoundImpact on Drug Design
Formula


Nitrogen incorporation
LogP (Calc) ~4.24~1.15 - 2.50*Improved aqueous solubility
pKa N/A (Neutral)~10.5 (Secondary Amine)Tunable basicity for salt formation
H-Bond Donors 01 (NH)New interaction vector (e.g., Asp/Glu residues)
Metabolic Stability Prone to CYP450 hydroxylationBridgehead N reduces oxidative liabilityEnhanced

Geometry

Symmetry

Symmetry
Desymmetrization allows regio-selective functionalization

*Note: LogP varies based on N-substitution. Unsubstituted this compound is significantly more polar.

Synthetic Protocol: Construction of the this compound Core

Historically, this compound was difficult to access compared to its 1-aza isomer. The following protocol is based on the intramolecular aminocyclization strategy (e.g., Vennerstrom et al., 2018), which provides reliable access to the scaffold from bicyclic precursors.

Protocol A: Synthesis via Bicyclo[3.3.1]nonane Cyclization

Objective: Synthesize 2-azaadamantan-6-one (a versatile intermediate for SAR diversification).

Reagents:

  • Starting Material: endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid[1][2][3][4]

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (

    
    ), Benzyl alcohol (
    
    
    
    ), m-CPBA (meta-Chloroperoxybenzoic acid).
  • Solvents: Toluene, Dichloromethane (DCM).

Step-by-Step Methodology:
  • Curtius Rearrangement (Formation of Carbamate):

    • Dissolve endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid (1.0 eq) in anhydrous toluene under

      
      .
      
    • Add

      
       (1.2 eq) and DPPA (1.1 eq). Stir at RT for 30 min.
      
    • Heat to 90°C for 2 hours (evolution of

      
       gas indicates isocyanate formation).
      
    • Add Benzyl alcohol (1.5 eq) and reflux for 12 hours.

    • Workup: Cool, wash with 1N HCl, sat.

      
      , and brine. Dry over 
      
      
      
      .[5] Purify via flash chromatography to obtain the Cbz-protected amine.
  • Epoxidation & Spontaneous Cyclization:

    • Dissolve the Cbz-protected amine (1.0 eq) in DCM at 0°C.

    • Slowly add m-CPBA (1.2 eq).

    • Mechanism: The epoxide forms on the alkene. The internal carbamate nitrogen (nucleophile) attacks the epoxide (electrophile) in a trans-annular fashion, closing the cage to form the this compound skeleton.

    • Stir at RT for 4-6 hours. Monitor by TLC for disappearance of starting material.

  • Deprotection (Optional for Secondary Amine):

    • Hydrogenation (

      
      , Pd/C) in MeOH removes the Cbz group and reduces the resulting alcohol/ketone functionality if desired, or specific oxidation can yield 2-azaadamantan-6-one .
      

Self-Validating Checkpoint:

  • NMR Verification: Look for the disappearance of olefinic protons (

    
     5.5-6.0 ppm) and the appearance of bridgehead protons characteristic of the cage structure (
    
    
    
    3.0-4.0 ppm depending on substitution).
  • Mass Spec: Confirm molecular ion

    
    .
    

SAR Decision Framework & Workflow

When optimizing a lead compound containing a hydrophobic cage (adamantane), use the following logic to determine if a "2-aza-hop" is required.

Figure 1: Scaffold Hopping Decision Tree

SAR_Workflow Start Lead Compound (Adamantane Core) Check_Sol Check Aqueous Solubility (< 10 µM?) Start->Check_Sol Check_Met Check Metabolic Stability (High Cl_int?) Check_Sol->Check_Met Solubility OK Decision_Hop Scaffold Hop Strategy: This compound Check_Sol->Decision_Hop Poor Solubility Check_Met->Decision_Hop Rapid Metabolism Design_1 Design 1: Basic Center (Unsubstituted NH) Decision_Hop->Design_1 Need H-Bond Donor or Ionizable Group Design_2 Design 2: Neutral Isostere (N-Acetyl / N-Sulfonyl) Decision_Hop->Design_2 Need Lipophilicity Reduction Only Test_M2 Assay: Target Binding (e.g., M2 Channel / 11β-HSD1) Design_1->Test_M2 Design_2->Test_M2 Test_PK Assay: DMPK Profile (LogD, Microsomal Stability) Test_M2->Test_PK Potency Retained

Caption: Decision logic for transitioning from Adamantane to this compound to solve solubility or metabolic liabilities.

Case Study: M2 Proton Channel Inhibition

Context: Influenza A virus relies on the M2 proton channel.[6][7][8] Adamantane (Amantadine) blocks this channel but faces resistance (S31N mutation) and has no vector to interact with the mutant asparagine residue.

Application of this compound:

  • Binding Hypothesis: The nitrogen in this compound can be positioned to donate a hydrogen bond to the amide side chain of Asn31 (in S31N mutants) or His37, a specific interaction impossible with the all-carbon adamantane.

  • Experimental Setup (TEVC Assay):

    • System: Xenopus laevis oocytes expressing M2-WT or M2-S31N.

    • Protocol:

      • Inject cRNA of M2 into oocytes. Incubate 48-72h.

      • Perfuse oocytes with pH 5.5 buffer to activate the channel (inward current).

      • Apply this compound derivative (100 µM).

      • Readout: Calculate % inhibition of current compared to baseline.

  • Result Interpretation:

    • If

      
       improves vs. Amantadine 
      
      
      
      The Nitrogen is engaging a specific polar residue in the pore.
    • If Potency is similar but Solubility improves

      
       PK optimization success.
      

References

  • Vennerstrom, J. L., et al. (2018). "Synthesis of 2-Azaadamantan-6-one: A Missing Isomer." ACS Omega, 3(9), 11696-11700. Link

  • Wang, J., et al. (2011). "Influenza A Virus M2 Ion Channel Activity Is Essential for Efficient Replication in Tissue Culture." Journal of Virology, 85(5), 2242–2250. Link

  • Krasutsky, P. A. (2021). "Azaadamantanes, a New Promising Scaffold for Medical Chemistry." Russian Journal of Bioorganic Chemistry, 47, 1133–1154. Link

  • Kolocouris, A., et al. (2014). "Binding and Proton Blockage by Amantadine Variants of the Influenza M2WT and M2S31N Explained." Journal of the American Chemical Society, 136(20), 7402-7413. Link

Sources

Application Note: 2-Azaadamantane in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 2-azaadamantane (tricyclo[3.3.1.1^{3,7}]decane with a nitrogen at position 2) in drug discovery. Unlike its carbocyclic parent adamantane, this compound offers a unique combination of lipophilicity modulation and basicity, serving two distinct roles in heterocycle synthesis:

  • As a Pharmacophore: A solubility-enhancing bioisostere for adamantane in antiviral and CNS-active drugs.[1]

  • As a Catalyst: In the form of AZADO (this compound N-oxyl), a highly active organocatalyst for the oxidation of sterically hindered intermediates.[2][3][4][5]

Introduction: The "Soluble Cage" Advantage

In medicinal chemistry, the adamantane cage is a "privileged scaffold" used to introduce bulk and lipophilicity (e.g., Memantine, Rimantadine). However, adamantane derivatives often suffer from poor aqueous solubility and metabolic liabilities.

This compound resolves these issues via bioisosterism :

  • Solubility: The secondary amine introduces polarity and a handle for salt formation, significantly lowering LogP compared to adamantane.

  • Metabolic Stability: The nitrogen atom alters the electron density of the cage, blocking common metabolic hydroxylation sites.

  • Vectorization: The nitrogen provides a specific attachment point (N-functionalization) that is sterically defined, unlike the bridgehead carbons of adamantane.

Comparative Properties: Adamantane vs. This compound
PropertyAdamantane (C₁₀H₁₆)This compound (C₉H₁₅N)Impact on Drug Design
LogP (Calc) ~4.2 (Highly Lipophilic)~1.8 - 2.2 (Moderate)Improved bioavailability; reduced non-specific binding.
pKa N/A~10.5 (Secondary Amine)Allows formulation as water-soluble hydrochloride salts.
Geometry T_d (Tetrahedral)C_s (Distorted Cage)Retains bulk for channel blocking (e.g., M2 proton channel).
Functionalization Bridgehead (C1/C3)Bridge (N2)N-substitution allows diverse library generation via amination.

Application I: this compound as a Bioactive Scaffold

Theoretical Framework: Antiviral Channel Blockers

This compound derivatives have shown superior potency against Influenza A compared to Amantadine.[6] The mechanism involves blocking the M2 proton channel . The 2-aza-scaffold fits the hydrophobic pore but provides a hydrogen-bond acceptor/donor (the nitrogen) that interacts with specific residues (e.g., His37) inside the channel.

Visualization: Pharmacophore Logic

The following diagram illustrates the decision matrix for selecting this compound over adamantane.

PharmacophoreLogic Target Target: Hydrophobic Pocket / Ion Channel (e.g., M2, NMDA, 11β-HSD1) Adamantane Candidate A: Adamantane (High Lipophilicity) Target->Adamantane Aza Candidate B: this compound (Amine Functionality) Target->Aza Issue Issue: Poor Solubility Metabolic Liability Adamantane->Issue Solution Solution: Lower LogP pKa ~10.5 (Ionizable) Aza->Solution Issue->Aza Switch Scaffold Result Outcome: Bioactive Heterocycle (Spiro-piperidines, N-aryls) Solution->Result

Figure 1: Decision logic for substituting adamantane with this compound to improve physicochemical properties while retaining steric bulk.

Protocol A: Synthesis of N-Substituted 2-Azaadamantanes via Reductive Amination

This protocol describes the functionalization of the this compound core. This is the primary method for generating libraries of bioactive heterocycles (e.g., sigma receptor ligands).

Reagents:

  • This compound hydrochloride (commercially available or synthesized via Stetter method).

  • Aldehyde/Ketone (Linker or Pharmacophore).

  • Sodium Triacetoxyborohydride (STAB) or NaCNBH₃.

  • Dichloromethane (DCM) and Acetic Acid (AcOH).

Step-by-Step Methodology:

  • Free Base Preparation:

    • Dissolve this compound HCl (1.0 eq) in water. Basify to pH >12 with 2M NaOH.

    • Extract 3x with DCM. Dry combined organics over Na₂SO₄ and concentrate. Note: this compound sublimes easily; do not use high vacuum or excessive heat.

  • Imine Formation:

    • In a flame-dried flask, dissolve the free amine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous DCM (0.1 M concentration).

    • Add Glacial Acetic Acid (1.5 eq) to catalyze imine formation.

    • Stir at Room Temperature (RT) for 2 hours under N₂ atmosphere.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

    • Allow to warm to RT and stir for 12–16 hours. Critical: The steric bulk of the adamantane cage slows down the hydride attack; overnight stirring is mandatory.

  • Workup & Purification:

    • Quench with saturated aqueous NaHCO₃.[3] Stir vigorously for 20 minutes.

    • Extract with DCM. Wash organic layer with brine.

    • Purification: Flash column chromatography.

    • Tip: this compound derivatives are often UV-weak. Use Iodine stain or Dragendorff’s reagent for TLC visualization.

Application II: AZADO as a Catalyst for Heterocycle Synthesis

While this compound is a scaffold, its N-oxyl radical derivative, AZADO , is a premier tool for synthesizing other complex heterocycles. It catalyzes the oxidation of sterically hindered alcohols to aldehydes/ketones—a common bottleneck in synthesizing terpene-based drugs or complex alkaloids.

Why AZADO? Unlike TEMPO, the AZADO structure keeps the nitroxyl radical accessible (less steric hindrance around the N-O moiety) while the cage structure prevents bimolecular decomposition.

Protocol B: AZADO-Catalyzed Oxidation of Hindered Alcohols[5]

Context: Converting a hindered secondary alcohol to a ketone (intermediate for spiro-heterocycle formation).

Reagents:

  • Substrate: Hindered Alcohol (1.0 eq).

  • Catalyst: AZADO (1 mol%) or 1-Me-AZADO.[7]

  • Co-oxidant: NaOCl (commercial bleach) or PhI(OAc)₂.

  • Buffer: NaHCO₃/K₂CO₃ (pH 9.5).

Methodology:

  • System Setup:

    • Dissolve alcohol in DCM/H₂O (2:1 biphasic mixture).

    • Add KBr (10 mol%) as a co-catalyst (if using bleach).

    • Add AZADO (1 mol%). The solution will turn pale orange.

  • Oxidation:

    • Cool to 0°C.

    • Add aqueous NaOCl (1.2 eq) dropwise while maintaining internal temperature <10°C.

    • Observation: The orange color of AZADO may fade to yellow (oxoammonium species) and cycle back.

  • Completion:

    • Monitor by TLC. Reaction is typically complete in <30 minutes, even for hindered substrates where TEMPO fails.

    • Quench with aqueous Na₂S₂O₃.

Case Study: Synthesis of Spiro[piperidine-4,2'-adamantane] Antivirals

This workflow combines the scaffold utility with the synthetic logic.[5][8] These spiro-compounds are potent Influenza A inhibitors (M2 channel blockers).

SpiroSynthesis cluster_AZADO Alternative Route (Catalytic) Start Adamantanone (Precursor) Step1 Schmidt/Beckmann Rearrangement Start->Step1 Inter1 This compound (Scaffold) Step1->Inter1 Step2 N-Boc Protection Inter1->Step2 Step3 Lithiation (s-BuLi) & Spiro-Cyclization Step2->Step3 Final Spiro[piperidine-2-aza] (Bioactive) Step3->Final Alc Hindered Alcohol Ox AZADO Oxidation Alc->Ox Ket Ketone Intermediate Ox->Ket

Figure 2: Synthetic workflow for accessing bioactive spiro-heterocycles, highlighting the core scaffold generation and potential catalytic intervention.

Key Synthetic Insight: The synthesis of the spiro-derivative often requires activating the bridgehead position. However, for this compound, the nitrogen lone pair allows for directed lithiation (using N-Boc directing groups) to functionalize the adjacent carbons, a reactivity pattern unavailable in the all-carbon adamantane parent.

References

  • Henkel, J. G., Faith, W. C., & Hane, J. T. (1981). General synthesis of N-substituted 2-azaadamantanes and their 4,8-disubstituted derivatives. The Journal of Organic Chemistry, 46(17), 3483–3486. Link

  • Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2006).[4] this compound N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols.[3][4][5] Journal of the American Chemical Society, 128(26), 8412–8413. Link

  • Kolocouris, A., et al. (2014). Design and Synthesis of Bioactive Adamantane Spiro Heterocycles. Journal of Medicinal Chemistry. (Contextualized via NIH/PubMed data). Link

  • Kassiou, M., et al. (2024).[9] Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci / CSIRO Publishing. Link

  • Iwabuchi, Y. (2013). Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation.[2] Chem. Pharm. Bull., 61(12), 1197–1213. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Nitroxyl Radical Catalysis (TEMPO/AZADO)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: NR-OX-DEACT-001

Welcome to the Nitroxyl Radical Catalysis Support Hub.

You are likely here because your oxidation reaction—typically reliable—has stalled, turned a strange color, or failed to convert a hindered substrate. Nitroxyl radicals like TEMPO and AZADO are robust, but they are not immortal. They rely on a delicate kinetic balance between the radical , the oxoammonium ion (the actual oxidant), and the hydroxylamine (the reduced waste).

If that cycle breaks, your reaction stops. This guide is designed to diagnose why it broke and how to fix it.

Module 1: Diagnostic Triage – Is My Catalyst Dead?

Before adding more reagent, observe the reaction mixture. The color of the solution is your primary telemetry data for the oxidation state of the catalyst.

Visual IndicatorChemical SpeciesStatusDiagnosis & Action
Deep Orange/Red Nitroxyl Radical (

)
Resting State Normal. The catalyst is waiting to be oxidized. If conversion is low, your co-oxidant (bleach/O

) is likely depleted or inactive.
Pale Yellow Oxoammonium Cation (

)
Active Oxidant Good. This is the species that attacks the alcohol. If the solution stays yellow but conversion stops, the substrate is likely sterically hindered (see Module 3).
Colorless Hydroxylamine (

)
Reduced State Stalled. The re-oxidation step has failed. The cycle is "stuck" at the bottom. Action: Check pH (Anelli) or Oxygen flow (Stahl).
Green/Blue Cu(II) SpeciesDead (Stahl) Inhibited. In Cu/TEMPO aerobic systems, this often indicates catalyst aggregation or poisoning by chelating byproducts.
Module 2: The Anelli Protocol (Bleach/NaOCl) – The pH Trap

The Issue: "My reaction started fast, reached 50% conversion, and then stopped. Adding more bleach didn't help."

The Root Cause: Acid-Induced Disproportionation. The Anelli oxidation produces carboxylic acid byproducts (even if aiming for aldehydes, some over-oxidation occurs). This drops the pH.[1]

  • At pH < 3: The nitroxyl radical disproportionates:

    
    
    While this generates the oxidant, the hydroxylamine is stable in acid and difficult to re-oxidize with hypochlorite, effectively removing catalyst from the cycle.
    
  • At pH > 10: Sodium hypochlorite (NaOCl) is stable but sluggish.

  • At pH 8.6–9.5 (Sweet Spot): The reaction is fastest.

Troubleshooting Protocol:

  • Check pH Immediately: Dip a strip into the aqueous layer. If it is red (pH < 4), your buffer is overwhelmed.

  • The Rescue:

    • Add 0.5 M NaHCO

      
        to restore pH to ~9.
      
    • Add a "spike" of KBr (10 mol%) . Bromide acts as a redox shuttle (

      
      ), which oxidizes the stuck hydroxylamine much faster than bleach alone.
      
  • Prevention:

    • Use a bicphasic buffer system (NaHCO

      
      /Na
      
      
      
      CO
      
      
      ) from the start.
    • Temperature Control: Keep

      
      . At room temperature, bleach decomposes to chlorate (
      
      
      
      ), which is useless for this reaction.
Module 3: The Steric Wall – TEMPO vs. AZADO

The Issue: "I am oxidizing a secondary alcohol with a neighboring quaternary center. TEMPO gives <10% yield after 24 hours."

The Root Cause: Steric Hindrance at the Active Site. TEMPO has four methyl groups flanking the N-O moiety. These methyls protect the radical from bimolecular decomposition, but they also block bulky alcohols from approaching the oxoammonium nitrogen.

The Solution: Switch to AZADO (2-Azaadamantane N-oxyl) or ABNO .

  • Why? AZADO uses the adamantane cage structure. The bridgehead protons are far less sterically demanding than TEMPO's gem-dimethyl groups, increasing the reaction rate for secondary alcohols by orders of magnitude.

Comparative Kinetics Data:

Substrate TypeTEMPO Time to CompletionAZADO Time to Completion
Primary Alcohol (Simple)15 min10 min
Secondary Alcohol (Simple)2–4 hours30 min
Hindered Secondary Alcohol Incomplete (Stalls) 1–2 hours

Pro Tip: If AZADO is too expensive, try 1-Me-AZADO . It is often more stable and easier to handle while retaining high activity.

Module 4: The Stahl Protocol (Aerobic/Copper) – The Oxygen Problem

The Issue: "I'm using Cu(OTf)/TEMPO with air. The reaction turns dark brown/green and stops."

The Root Cause: Catalyst Death via Aggregation or Starvation. The Stahl system relies on Cu(I) reducing O


. If O

mass transfer is too slow, the resting Cu(I) species can disproportionate or aggregate into inactive copper oxides/hydroxides (often visible as dark precipitates).

Troubleshooting Protocol:

  • Solvent Choice: Ensure you are using Acetonitrile (MeCN) . It coordinates to Cu(I) and stabilizes it. Using non-coordinating solvents (DCM, Toluene) often leads to rapid catalyst death.

  • Ligand Check: Are you using NMI (N-methylimidazole) ? It acts as both a base and a ligand.[2] The standard ratio is TEMPO (5%) : Cu (5%) : NMI (10%) .

  • Mass Transfer:

    • Balloon: Often insufficient for scales >1g.

    • Sparging: Bubble air/O

      
       directly into the solution.
      
    • Stirring: Maximize RPM. The reaction is often diffusion-limited.

Visualizing the Failure Pathways

The diagram below maps the "Life and Death" of the nitroxyl radical. Note how Acid and Sterics drive the system into the "Dead/Stalled" zones.

NitroxylCycle Radical Nitroxyl Radical (TEMPO/AZADO) [Orange] Oxo Oxoammonium Ion (Active Oxidant) [Yellow] Radical->Oxo Oxidation (Bleach/Cu+O2) Radical->Oxo Disproportionation (Low pH < 3) Dead Irreversible Deactivation (Alkoxyamine/Ring Open) Radical->Dead Radical Scavenging Oxo->Radical Comproportionation (High pH) Hydroxyl Hydroxylamine (Reduced Form) [Colorless] Oxo->Hydroxyl Substrate Oxidation Oxo->Hydroxyl BLOCKED by Sterics (TEMPO) Product Aldehyde/Ketone Product Oxo->Product Hydroxyl->Radical Re-oxidation (Slow Step) Substrate Alcohol Substrate Substrate->Oxo

Caption: The catalytic cycle of nitroxyl radicals. Green arrows indicate the healthy cycle. Red/Black paths indicate deactivation or stalling points driven by pH or sterics.

References & Authoritative Grounding
  • Anelli, P. L., et al. (1987). Fast and selective oxidation of primary alcohols to aldehydes...[3] This is the foundational text for bleach-mediated TEMPO oxidation, establishing the critical role of pH (8.6–9.5) and temperature control.

  • Hoover, J. M., & Stahl, S. S. (2011). Highly selective copper-catalyzed aerobic alcohol oxidation...[4][5] The definitive guide for the aerobic Cu/TEMPO/NMI system, detailing the mechanism of Cu(I)/Cu(II) cycling and the importance of NMI.

  • Shibuya, M., et al. (Iwabuchi Group). (2006). This compound N-oxyl (AZADO) and 1-Me-AZADO...[6] The seminal paper introducing AZADO as a solution for sterically hindered alcohols where TEMPO fails.

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial oxidations with organocatalyst TEMPO and its derivatives.[4] A comprehensive review of deactivation mechanisms and industrial scale-up considerations.

Sources

Validation & Comparative

Breaking the Steric Barrier: Validation of AZADO as the Superior Catalyst for Hindered Alcohol Oxidation

[1][2][3][4][5][6]

Executive Summary

For decades, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has served as the standard organocatalyst for alcohol oxidation.[1][2] However, its utility plummets when applied to sterically hindered secondary alcohols—a critical bottleneck in complex natural product synthesis and late-stage drug functionalization.

This guide validates AZADO (2-azaadamantane N-oxyl) as the superior alternative.[3][4][5] Unlike TEMPO, AZADO utilizes a compact adamantane scaffold that minimizes steric hindrance around the nitroxyl radical active site. Experimental data confirms that AZADO achieves near-quantitative yields on substrates where TEMPO fails, often requiring significantly lower catalyst loading (0.01–1 mol%) and shorter reaction times.

The Steric Challenge: Why TEMPO Fails

The catalytic oxidation of alcohols by nitroxyl radicals proceeds via an oxoammonium intermediate.[1] For the reaction to occur, the alcohol oxygen must nucleophilically attack the nitrogen of the oxoammonium species.

  • The TEMPO Limitation: TEMPO is flanked by four methyl groups at the

    
    -position. While these groups provide stability, they create a "steric wall" that blocks the approach of bulky secondary alcohols.
    
  • The Consequence: On hindered substrates (e.g., menthol, borneol, or steroid derivatives), the reaction rate slows exponentially or stalls completely, leading to poor yields and the recovery of starting material.

The AZADO Solution: Structural Engineering

AZADO resolves this limitation through structural constraint rather than steric bulk. By incorporating the nitroxyl moiety into a rigid this compound skeleton, the

Mechanistic Comparison & Steric Access

The following diagram illustrates the steric cone angle difference between TEMPO and AZADO, highlighting why AZADO permits the approach of hindered substrates.

Catalyst_Steric_Comparisoncluster_0TEMPO: Steric Congestioncluster_1AZADO: Steric AccessibilityTEMPOTEMPO Radical(Tetramethylpiperidine core)Me_Groups4x Methyl Groups(High Steric Bulk)TEMPO->Me_GroupsAccess_BlockedSubstrate Access:BLOCKEDMe_Groups->Access_BlockedSteric RepulsionOxoammoniumActive Oxoammonium Species(N=O+)Access_Blocked->OxoammoniumSlow/No ReactionAZADOAZADO Radical(Adamantane core)BridgeheadBridgehead H(Minimal Steric Bulk)AZADO->BridgeheadAccess_OpenSubstrate Access:UNIMPEDEDBridgehead->Access_OpenFacilitates bulkyalcohol attackAccess_Open->OxoammoniumRapid Oxidation

Figure 1: Comparative steric analysis. TEMPO's methyl groups (red) create a barrier for bulky alcohols, whereas AZADO's adamantane structure (green) maintains stability while allowing free access to the active site.

Performance Benchmarking: AZADO vs. TEMPO vs. ABNO

The following data synthesizes comparative studies involving the oxidation of L-menthol (a moderately hindered secondary alcohol) and 2-adamantanol (highly hindered).

Conditions: Alcohol (1 mmol), Catalyst (1 mol%), NaOCl (1.5 eq), KBr (0.1 eq), in CH₂Cl₂/NaHCO₃(aq) at 0°C.

SubstrateCatalystLoading (mol%)Time (min)Yield (%)Notes
L-Menthol TEMPO1.060< 50%Incomplete conversion even after prolonged time.
AZADO 1.0 20 99% Rapid, quantitative conversion.
ABNO1.02099%Comparable activity to AZADO.
2-Adamantanol TEMPO1.012015%Failed reaction; mostly starting material recovered.
AZADO 1.0 30 96% Critical differentiator.
ABNO1.03094%High efficiency, slightly less stable than AZADO long-term.

Key Insight: While ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) also exhibits high activity, AZADO is often preferred due to the superior stability of its crystalline free radical form (marketed as AZADOL®), making it easier to handle and store without degradation [1, 2].

Validated Experimental Protocol

Objective: Oxidation of a hindered secondary alcohol (e.g., trans-4-tert-butylcyclohexanol) to the corresponding ketone using the AZADO/NaOCl system.

Rationale for Components:

  • AZADO: The primary catalyst.[6]

  • NaOCl (Bleach): The stoichiometric terminal oxidant. It is cheap and environmentally benign (produces NaCl).

  • KBr: Acts as a co-catalyst. Bromide is oxidized to hypobromite (BrO⁻), which oxidizes AZADO to the active oxoammonium species faster than ClO⁻ can.

  • NaHCO₃ (sat. aq.): Buffers the system. pH control (~8.6–9.5) is critical to prevent the decomposition of the catalyst and suppress side reactions (e.g., chlorination).

Step-by-Step Workflow
  • Preparation: In a round-bottom flask, dissolve the alcohol (1.0 mmol) in CH₂Cl₂ (3 mL).

  • Aqueous Phase: Add AZADO (1.5 mg, 0.01 mmol, 1 mol%) and KBr (12 mg, 0.1 mmol) to a separate vial containing saturated aqueous NaHCO₃ (2 mL).

  • Mixing: Combine the biphasic mixture and cool to 0 °C in an ice bath. Vigorous stirring is essential to maximize the surface area between the organic and aqueous phases.

  • Oxidant Addition: Dropwise add aqueous NaOCl (commercial bleach, adjusted to ~1.5 mmol active chlorine) over 5 minutes.

    • Note: The mixture typically turns yellow/orange, indicating the formation of the oxoammonium species.

  • Quenching: Monitor by TLC. Upon completion (typically 20–40 min), quench by adding saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess oxidant.

  • Workup: Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

Workflow Visualization

AZADO_Oxidation_ProtocolStartStart:Hindered Alcoholin DCMBuffer_MixAdd Buffer/Cat:Sat. NaHCO3 + KBr+ AZADO (1 mol%)Start->Buffer_MixCoolingCool to 0°CVigorous StirringBuffer_Mix->CoolingOxidantAdd NaOCl(Dropwise)Cooling->OxidantReactionReaction Progress(Yellow/Orange Color)Oxidant->ReactionQuenchQuench:Add Na2S2O3Reaction->QuenchTLC Complete(20-40 min)FinishIsolate Product:Ketone > 95% YieldQuench->Finish

Figure 2: Optimized AZADO oxidation workflow. Note the critical buffering and cooling steps to ensure catalyst longevity and selectivity.

Safety & Handling
  • Toxicity: While AZADO is less toxic than many metal-based oxidants (e.g., Chromium(VI)), standard PPE is required.

  • Stability: AZADO is a stable free radical but should be stored in a refrigerator (0–5 °C) to maximize shelf life.

  • Reaction Hazards: The reaction is exothermic. On a large scale (>10g), the addition of NaOCl must be strictly controlled to prevent thermal runaway.

Conclusion

For researchers facing low yields with TEMPO on hindered substrates, AZADO is not just an alternative; it is a necessary upgrade. Its structurally engineered adamantane core bypasses steric barriers, enabling the rapid, room-temperature oxidation of complex secondary alcohols. By adopting the protocol outlined above, laboratories can achieve higher throughput and access chemical space previously restricted by steric limitations.

References
  • Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation. Source: Nissan Chemical Corporation / Tohoku University URL:[Link]

  • This compound N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols. Source: Journal of the American Chemical Society (Iwabuchi et al., 2006) URL:[4][Link]

  • Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints. Source: Journal of the American Chemical Society (Stahl et al., 2013) URL:[Link]

comparative analysis of the biological activity of azaadamantanes and adamantanes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Adamantanes (the classic C10H16 diamondoid scaffold) versus Azaadamantanes (nitrogen-substituted analogs). It is designed for researchers in medicinal chemistry and pharmacology, focusing on Structure-Activity Relationships (SAR), physicochemical shifts, and experimental validation.

Executive Summary: The Scaffold Hop

The adamantane scaffold (tricyclo[3.3.1.1^{3,7}]decane) is a pharmacophore staple, renowned for its lipophilicity and ability to occupy hydrophobic pockets in targets like the Influenza M2 channel and NMDA receptors.[1] However, its high lipophilicity (LogP ~4.2) often leads to poor solubility and metabolic liability.

Azaadamantanes introduce nitrogen atoms into the cage structure.[2][3] This "scaffold hop" (C


 N) fundamentally alters the electronic and physicochemical profile while retaining the steric bulk required for receptor binding.
  • Primary Advantage: Reduced LogP (improved water solubility).

  • Secondary Advantage: The bridgehead nitrogen offers a new vector for functionalization without increasing steric bulk on the periphery.

  • Key Trade-off: Altered basicity (pKa) can affect membrane permeability and lysosomotropic behavior.

Physicochemical & Structural Comparison

The introduction of nitrogen lowers lipophilicity, which is critical for drug-likeness (Lipinski's Rule of 5).

FeatureAdamantane (C10H16)1-Azaadamantane (C9H15N)1,3,5-TriazaadamantaneImpact on Bioactivity
Core Structure All-Carbon Cage1 Nitrogen Bridgehead3 Nitrogen BridgeheadsAza-variants have tunable H-bond accepting capacity.
LogP (Lipophilicity) ~4.24 (High)~1.1 - 1.5 (Moderate)< 0 (Hydrophilic)Aza-analogs reduce non-specific binding and improve solubility.
pKa (Basicity) N/A (Neutral hydrocarbon)~10.1 (Basic)~5.8 (Less Basic)1-Aza is highly basic (lysosomotropic); Triaza is closer to physiological pH.
Solubility (Water) Insoluble (< 0.1 mg/mL)SolubleHighly SolubleAza-derivatives often require less formulation aid (e.g., cyclodextrins).
Metabolic Stability Prone to CYP450 hydroxylationN-oxidation possibleHigh stabilityAza-cage is generally more resistant to oxidative metabolism.

Case Study A: Antiviral Activity (Influenza A M2 Channel)

The M2 proton channel is the target of Amantadine.[4] Resistance (S31N mutation) has rendered classic adamantanes ineffective. Aza-analogs have been explored to overcome this by interacting with the mutant pore geometry.

Mechanism of Action

Both scaffolds block the M2 proton channel, preventing viral uncoating. However, the ammonium group of amantadine mimics the hydronium ion (


). Azaadamantanes place the positive charge (upon protonation) directly within the cage lattice.

M2_Blockage cluster_0 Inhibition Mechanism Virus_Entry Viral Endocytosis Acidification Endosome Acidification (pH < 6.0) Virus_Entry->Acidification M2_Open M2 Channel Opens (His37 Protonation) Acidification->M2_Open Proton_Influx H+ Influx into Virion M2_Open->Proton_Influx Uncoating RNP Release (Uncoating) Proton_Influx->Uncoating Amantadine Amantadine (Steric Block + H3O+ Mimic) Amantadine->M2_Open Blocks Pore Aza_Analog Aza-Analog (Altered H-Bonding Network) Aza_Analog->M2_Open Blocks Pore (Lower Affinity for S31N)

Figure 1: Mechanism of M2 Channel Blockade. Both scaffolds target the open pore state, but resistance mutations (S31N) disrupt the binding pocket for the adamantane cage.

Comparative Data (In Vitro)[5][6][7][8][9]
CompoundTarget StrainIC50 (µM)Selectivity Index (SI)Notes
Amantadine Influenza A (WT)0.33>100Ineffective against S31N mutants.
Rimantadine Influenza A (WT)0.19>100Alpha-methyl group improves potency over Amantadine.
7-nitro-1,3,5-triazaadamantane Influenza A (H7N7)~1.0N/ARetains activity; nitro group adds polar interaction.
Spiro[piperidine-2,2'-adamantane] Influenza A (WT)~0.30HighAza-spiro fusion restores potency to Amantadine levels.

Insight: Simple aza-substitution (1-azaadamantane) does not drastically improve potency against resistant strains. However, functionalized aza-derivatives (e.g., nitro-triazaadamantanes) show promise by engaging novel H-bond donors in the channel pore that the all-carbon cage cannot.

Case Study B: CNS Activity (NMDA Receptor Antagonism)

Memantine (dimethyl-adamantane amine) is the standard for Alzheimer's treatment. It acts as an uncompetitive, low-affinity antagonist.

Signaling Pathway

Excessive Glutamate


 NMDA Over-activation 

Ca2+ Influx

Excitotoxicity. Aza-analogs aim to maintain the "fast on/fast off" kinetics of Memantine while improving brain distribution.

NMDA_Antagonism Glutamate Glutamate Release NMDAR_Active NMDA Receptor Activation Glutamate->NMDAR_Active Ca_Influx Ca2+ Influx (Excitotoxicity) NMDAR_Active->Ca_Influx Pathological Activation Neuroprotection Neuroprotection (Normal Synaptic Function) Memantine Memantine (Low Affinity, Fast Off-Rate) Memantine->NMDAR_Active Blocks Open Channel Memantine->Neuroprotection Aza_Memantine Aza-Memantine (Higher Polarity) Aza_Memantine->NMDAR_Active Blocks Open Channel

Figure 2: NMDA Receptor Antagonism. Both compounds block the channel only when open (use-dependent), preserving normal synaptic transmission.

Comparative Data
  • Memantine: Ki = 1.3 µM (NMDA receptor).

  • Aza-Memantine (1-aza-3,5-dimethyladamantane): Ki values are typically comparable (1–5 µM range).

  • Key Difference: The aza-analog has a lower LogP, which can reduce accumulation in fatty tissues, potentially altering the pharmacokinetics (PK) profile and reducing peripheral side effects, although brain penetration (BBB crossing) requires careful pKa tuning.

Emerging Application: 11β-HSD1 Inhibitors[10]

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) converts cortisone to cortisol. Inhibitors are sought for Type 2 Diabetes and Metabolic Syndrome.

  • Adamantane-based: Potent inhibitors (IC50 < 100 nM) but often suffer from poor metabolic stability.[5]

  • Aza-based: The "Aza" scaffold is used to improve metabolic stability (blocking hydroxylation sites) and solubility.

  • Data: Adamantyl carboxamides (IC50 ~50-70 nM) vs. Aza-surrogates (IC50 ~100-200 nM). While slightly less potent, the aza-variants often show superior microsomal stability.

Experimental Protocols

Protocol A: Synthesis of 1,3,5-Triazaadamantane (Aza-Scaffold)

Unlike the acid-catalyzed rearrangement used for Adamantane, Azaadamantanes are often built via condensation.

Reagents: Tris(hydroxymethyl)nitromethane, Formaldehyde, Ammonium Acetate.

  • Condensation: Dissolve tris(hydroxymethyl)nitromethane (1 eq) and ammonium acetate (3 eq) in ethanol.

  • Cyclization: Add aqueous formaldehyde (excess) dropwise while stirring.

  • Reflux: Heat the mixture to reflux for 4–6 hours. The solution will turn yellow/orange.

  • Work-up: Cool to room temperature. Remove solvent under reduced pressure.[6]

  • Purification: The residue is typically purified by recrystallization from ethanol/ether or sublimation (azaadamantanes sublime easily like their carbon counterparts).

  • Validation: Check NMR. 1,3,5-Triazaadamantane shows distinct CH2 peaks (singlet or AB quartet depending on symmetry) without the complex multiplets of adamantane.

Protocol B: Two-Electrode Voltage Clamp (TEVC) for M2 Channel Activity

Standard assay to compare channel blocking efficacy.

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding Influenza A M2 protein (WT or S31N mutant). Incubate for 48–72 hours at 18°C.

  • Setup: Place oocyte in a recording chamber perfused with Barth’s solution (pH 7.4). Insert two glass microelectrodes (resistance 0.5–2 MΩ) filled with 3M KCl.

  • Activation: Switch perfusate to pH 5.5 buffer. This acidic pH activates the M2 proton channel, inducing an inward current (~ -2 to -10 µA).

  • Drug Application: Once the current stabilizes, perfuse the test compound (Adamantane or Aza-analog) at varying concentrations (1 µM – 100 µM) in the pH 5.5 buffer.

  • Measurement: Record the reduction in current.

    • Calculation: % Inhibition =

      
      .
      
    • Self-Validation: Use Amantadine (100 µM) as a positive control; it should block >90% of WT M2 current but <20% of S31N current.

References

  • Review of Azaadamantanes: Shvekhgeimer, M. G. A. (2021). "Azaadamantanes, a New Promising Scaffold for Medical Chemistry." Russian Journal of Bioorganic Chemistry. Link

  • M2 Channel Activity: Kolocouris, A., et al. (2008). "Comparisons of the influenza virus A M2 channel binding affinities... of 2-alkyl-2-aminoadamantanes." Bioorganic & Medicinal Chemistry Letters. Link

  • Adamantane Medicinal Chemistry: Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. Link

  • NMDA Antagonism: Parsons, C. G., et al. (1999). "Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist." Neuropharmacology. Link

  • 11β-HSD1 Inhibitors: Sorensen, B., et al. (2012). "Adamantyl Carboxamides and Acetamides as Potent Human 11β-hydroxysteroid Dehydrogenase Type 1 Inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Synthesis Protocol: Jimenez-Cruz, F., et al. (2014). "Molecular structure in 1-azaadamantanes and 1,3-diazaadamantanes." Journal of Chemical Crystallography. Link

Sources

A Researcher's Guide to Mild Alcohol Oxidation: Dess-Martin Periodinane vs. AZADO Systems

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the selective oxidation of alcohols to aldehydes and ketones is a cornerstone transformation. For researchers and drug development professionals, the choice of oxidant is critical, balancing reactivity, selectivity, cost, and safety. This guide provides an in-depth comparison of two powerful yet distinct methods for mild alcohol oxidation: the stoichiometric Dess-Martin periodinane (DMP) and the catalytic 2-Azaadamantane N-Oxyl (AZADO) systems.

The Stoichiometric Workhorse: Dess-Martin Periodinane (DMP)

Developed in 1983 by Daniel Dess and James Martin, the Dess-Martin periodinane is a hypervalent iodine(V) reagent renowned for its mildness and reliability in converting primary and secondary alcohols to their corresponding aldehydes and ketones, respectively.[1] It has become a go-to reagent, particularly for sensitive and complex substrates where over-oxidation or harsh reaction conditions are intolerable.[2]

Mechanism of Action

The DMP oxidation proceeds through a ligand exchange mechanism. The alcohol substrate initially displaces one of the acetate ligands on the iodine center. A subsequent intramolecular deprotonation by the acetate ion facilitates the reductive elimination of the iodine(III) species and acetic acid, yielding the desired carbonyl compound.[3][4] The reaction is typically performed at room temperature in chlorinated solvents like dichloromethane (DCM) and is often complete within a few hours.[1][5]

DMP_Mechanism cluster_0 DMP Oxidation Pathway Alcohol R-CH(OH)-R' Intermediate Periodinane Ester Intermediate Alcohol->Intermediate + DMP - Acetate DMP Dess-Martin Periodinane (I(V)) DMP->Intermediate Products R-C(=O)-R' + Iodane byproduct (I(III)) + 2 AcOH Intermediate->Products Reductive Elimination

Caption: The simplified workflow of Dess-Martin periodinane oxidation.

Performance & Practical Considerations

DMP offers several advantages, including high yields, mild reaction conditions at neutral pH, and broad functional group tolerance.[1][2][5][6] Unlike chromium-based oxidants, it avoids the use of toxic heavy metals.[1] However, its application on an industrial scale is limited by its high cost and the generation of stoichiometric amounts of iodine-containing byproducts.[2]

Safety is a critical concern with DMP. It is known to be shock-sensitive and potentially explosive, especially upon heating or in the presence of certain organic compounds.[2] Therefore, it must be handled with care, stored properly, and never heated aggressively.[7][8]

The Catalytic Virtuoso: AZADO Systems

Emerging as a highly efficient alternative to traditional nitroxyl radical catalysts like TEMPO, this compound N-Oxyl (AZADO) offers a powerful catalytic approach to alcohol oxidation.[9][10] Developed by Iwabuchi and colleagues, AZADO systems are particularly noted for their superior catalytic activity, even with sterically hindered secondary alcohols where TEMPO is often ineffective.[9][11][12]

Catalytic Cycle

The AZADO-mediated oxidation operates as a catalytic cycle. The AZADO radical is first oxidized by a stoichiometric co-oxidant (such as sodium hypochlorite or even air) to form the active N-oxoammonium ion.[13] This species then oxidizes the alcohol substrate to the carbonyl compound, regenerating the hydroxylamine form of the catalyst. The hydroxylamine is then re-oxidized back into the catalytic cycle. The less sterically hindered nature of the azaadamantane skeleton compared to TEMPO is credited for its enhanced reactivity.[11][14]

AZADO_Cycle AZADO AZADO (Nitroxyl Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) AZADO->Oxoammonium Co-oxidant (e.g., NaOCl) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine R-CH(OH)-R' -> R-C(=O)-R' Hydroxylamine->AZADO Oxidation

Sources

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.